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Foundational

The Definitive Guide to 1H and 13C NMR Characterization of Novel Azaspiro Compounds

Introduction: The Azaspiro Core in Modern Drug Discovery Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a privileged scaffold in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azaspiro Core in Modern Drug Discovery

Azaspiro compounds, characterized by a spirocyclic ring system containing at least one nitrogen atom, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their rigid, three-dimensional architecture offers a unique conformational landscape, enabling precise spatial orientation of substituents to interact with biological targets. This structural rigidity often translates to higher binding affinity and selectivity, making azaspirocycles attractive cores for the development of novel therapeutics.[3] The synthesis of novel azaspiro derivatives, however, necessitates unambiguous structural confirmation, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique.[4][5]

This in-depth technical guide provides a comprehensive overview of the principles and practical applications of 1H and 13C NMR spectroscopy for the structural elucidation of novel azaspiro compounds. We will delve into the nuances of interpreting 1D and 2D NMR spectra, highlighting the characteristic signatures of the azaspiro framework and providing field-proven insights to overcome common characterization challenges.

Part 1: Foundational 1D NMR Analysis

The initial characterization of a novel azaspiro compound begins with one-dimensional (1D) 1H and 13C NMR spectroscopy. These experiments provide fundamental information about the electronic environment of each proton and carbon atom in the molecule.[6]

1H NMR Spectroscopy: Unveiling the Proton Landscape

The 1H NMR spectrum is the starting point for most structural determinations, offering a wealth of information on chemical shifts, signal integration, and spin-spin coupling.[6]

  • Chemical Shift (δ): The position of a proton signal on the x-axis (in ppm) is dictated by its local electronic environment.[7] Protons attached to carbons adjacent to the nitrogen atom in the azaspiro core are typically deshielded, appearing at a higher chemical shift (downfield) compared to purely aliphatic protons.[8] The exact chemical shift is sensitive to the nature of the substituents on the nitrogen and the overall ring strain of the spirocyclic system.[9]

  • Integration: The area under each proton signal is proportional to the number of protons it represents.[10] This allows for a quantitative assessment of the relative number of protons in different environments, which is crucial for confirming the molecular formula and identifying symmetrical elements within the azaspiro structure.

  • Multiplicity and Coupling Constants (J): The splitting of a proton signal into a multiplet (e.g., doublet, triplet, quartet) is due to spin-spin coupling with neighboring protons.[11] The magnitude of this coupling, known as the coupling constant (J-value) and measured in Hertz (Hz), provides valuable information about the dihedral angle between the coupled protons, aiding in the determination of the relative stereochemistry of the molecule.[12] In the rigid framework of azaspiro compounds, these coupling constants are particularly informative for defining the conformation of the rings.

Table 1: Typical 1H NMR Chemical Shift Ranges for Protons in Azaspiro Compounds

Proton TypeApproximate Chemical Shift (δ, ppm)Notes
Protons on carbons α to nitrogen (N-CH )2.5 - 4.5Highly dependent on the substitution on the nitrogen and the ring size.
Protons on other aliphatic ring carbons1.0 - 2.5Can be complex and overlapping, often requiring 2D NMR for full assignment.[13]
Protons on aromatic or heteroaromatic substituents6.5 - 8.5Characteristic shifts for the specific substituent.
NH proton (if present)1.0 - 5.0 (broad)Often exchanges with D2O; its position is highly variable and depends on the solvent and concentration.
13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a detailed map of the carbon framework of the azaspiro compound. Due to the low natural abundance of the 13C isotope, carbon-carbon coupling is generally not observed, resulting in a spectrum where each unique carbon atom typically appears as a single peak (in a proton-decoupled spectrum).[14]

  • Chemical Shift (δ): The chemical shift range for 13C is much wider than for 1H (typically 0-220 ppm), leading to less signal overlap.[15] The chemical shifts of carbons in azaspiro compounds are influenced by their hybridization, proximity to the nitrogen atom, and the nature of attached substituents.[14] The spiro carbon, the quaternary carbon shared by both rings, has a particularly characteristic chemical shift that is sensitive to the ring sizes and substitution pattern.

  • Proton-Decoupled Spectra: Standard 13C NMR spectra are acquired with broadband proton decoupling, which simplifies the spectrum by removing 13C-1H coupling and collapsing all signals into singlets.[14] This makes it easier to count the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the number of protons attached to each carbon. DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH3 signals as positive peaks and CH2 signals as negative peaks. Quaternary carbons (including the spiro carbon) are absent in both DEPT-90 and DEPT-135 spectra.

Table 2: Characteristic 13C NMR Chemical Shift Ranges for Carbons in Azaspiro Compounds

Carbon TypeApproximate Chemical Shift (δ, ppm)Notes
Spiro carbon (quaternary)40 - 80The exact shift is highly diagnostic of the specific azaspiro system.
Carbons α to nitrogen (C -N)40 - 70Deshielded by the electronegative nitrogen atom.
Other aliphatic ring carbons20 - 50Found in the typical aliphatic region.
Carbonyl carbons (in substituents)160 - 220Appear far downfield.[15]
Aromatic or heteroaromatic carbons (in substituents)100 - 160Characteristic shifts for the specific substituent.

Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Elucidation

While 1D NMR provides a foundational understanding, the complexity of novel azaspiro compounds often necessitates the use of two-dimensional (2D) NMR experiments to unambiguously assign all proton and carbon signals and to piece together the complete molecular structure.[16][17]

COSY (Correlation Spectroscopy): Tracing Proton-Proton Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[18] In a COSY spectrum, the 1H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate that the two protons are coupled. This is instrumental in identifying spin systems within the azaspiro rings and in the substituents.[19]

COSY_Workflow cluster_experiment COSY Experiment cluster_spectrum COSY Spectrum Proton1 Proton A Proton2 Proton B Proton1->Proton2 J-coupling (2-3 bonds) p1 p3 p2 p1->p2 p1->p3 p4 p2->p4 p3->p4 label_diag Diagonal Peaks label_cross Cross-Peak NMR_Elucidation_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR COSY COSY H1_NMR->COSY Identifies Spin Systems HSQC HSQC H1_NMR->HSQC Assigns Carbons with Protons C13_NMR 13C NMR & DEPT C13_NMR->HSQC Structure Final Structure C13_NMR->Structure Confirms Carbon Count HMBC HMBC COSY->HMBC HSQC->HMBC Provides Starting Points HMBC->Structure Connects Fragments & Places Quaternary Carbons

Caption: A typical workflow for structural elucidation using 1D and 2D NMR.

Part 3: Experimental Protocols and Self-Validating Systems

Achieving high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocols represent a self-validating system, where the consistency across different experiments reinforces the final structural assignment.

Sample Preparation Protocol
  • Compound Purity: Ensure the sample is of high purity (>95%) as impurities will complicate the spectra.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in which the compound is fully soluble. The choice of solvent can affect the chemical shifts, so consistency is key. [20]3. Concentration: For 1H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For 13C and 2D NMR experiments, a more concentrated sample (15-30 mg) may be necessary to obtain good signal-to-noise in a reasonable time. [18]4. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both 1H and 13C). [15]

Data Acquisition Workflow
  • 1H NMR: Acquire a standard 1D proton spectrum. This will provide an initial overview of the structure and help in setting up subsequent experiments.

  • 13C NMR with DEPT: Acquire a proton-decoupled 13C spectrum, along with DEPT-90 and DEPT-135 experiments. This will determine the number of unique carbons and their types (CH, CH2, CH3, C).

  • COSY: Run a COSY experiment to establish proton-proton connectivities.

  • HSQC: Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC: Run an HMBC experiment to establish long-range proton-carbon connectivities. This is often the longest experiment but provides the most critical information for assembling the final structure.

The data from each experiment should be cross-referenced. For example, the direct correlations seen in the HSQC spectrum should be consistent with the carbon types determined by DEPT. The long-range correlations from HMBC should connect the spin systems identified in the COSY experiment. This interconnectedness provides a robust validation of the final structural assignment.

Conclusion: A Synergistic Approach to Structural Certainty

The structural characterization of novel azaspiro compounds is a multifaceted process that relies on the synergistic interpretation of various NMR experiments. While 1D 1H and 13C NMR provide the initial framework, it is the detailed connectivity information from 2D experiments like COSY, HSQC, and HMBC that allows for the unambiguous determination of these complex three-dimensional structures. By following systematic experimental protocols and a logical data analysis workflow, researchers can confidently elucidate the structures of their novel azaspiro compounds, paving the way for their further development as next-generation therapeutics.

References

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  • Synthesis and biological screening of new azaspiro [4][8]heptanecarboxylate derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Bendjeddou, A., et al. (n.d.). Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d]t[4][5][16]riazines with Alkyl. Retrieved from [Link]

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  • Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014, June 5). Retrieved from [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011, November 18). Retrieved from [Link]

  • Design and Evaluation of Azaspirocycles as RNA binders. (2025, January 22). Retrieved from [Link]

  • Diversity-Oriented Synthesis of Azaspirocycles. (n.d.). Retrieved from [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (n.d.). Retrieved from [Link]

  • Phosphorus−Nitrogen Compounds. 21. Syntheses, Structural Investigations, Biological Activities, and DNA Interactions of New N/O Spirocyclic Phosphazene Derivatives. The NMR Behaviors of Chiral Phosphazenes with Stereogenic Centers upon the Addition of Chiral Solvating Agents. (2010, June 28). Retrieved from [Link]

  • Nitrogen nuclear magnetic resonance spectroscopy. Part 7. Extension of the nuclear magnetic resonance–ultraviolet correlation in nitroso-compounds to cover two-co-ordinate nitrogen in the other groupings with oxygen and carbon, and comparison with three-co-ordinate nitrogen in planar groupings (azoxy, etc.). (n.d.). Retrieved from [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). Retrieved from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

  • 13C NMR spectra of aryl‐substituted spirocyclopropanes. (1985, September 1). Retrieved from [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[8][21]eca-6,9-diene-3,8-dione Derivatives. (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Retrieved from [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2011, June 15). Retrieved from [Link]

  • 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved from [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). Retrieved from [Link]

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Exploratory

The 5-Azaspiro[2.4]heptane Core: Fundamental Reactivity, Synthesis, and Bioisosteric Applications

Executive Summary The 5-azaspiro[2.4]heptane architecture represents a privileged spirocyclic scaffold in modern medicinal chemistry. Structurally defined by a five-membered pyrrolidine ring spiro-fused to a three-member...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaspiro[2.4]heptane architecture represents a privileged spirocyclic scaffold in modern medicinal chemistry. Structurally defined by a five-membered pyrrolidine ring spiro-fused to a three-membered cyclopropane ring, this core provides exceptional conformational rigidity. It serves as a saturated bioisostere for six-membered heterocycles (such as piperidines and morpholines) and unsaturated alkenes, significantly improving metabolic stability, binding affinity, and pharmacokinetic profiles[1]. This whitepaper provides an in-depth analysis of its fundamental reactivity, physicochemical properties, and validated synthetic methodologies, serving as a definitive guide for drug development professionals.

Structural & Physicochemical Profiling

The spiro-fusion at the C4 position of the pyrrolidine ring fundamentally alters the electron density, steric environment, and three-dimensional trajectory of the 5-azaspiro[2.4]heptane system. The cyclopropane ring acts as both a conformational lock and a steric shield, which directly influences the nucleophilicity of the adjacent secondary amine.

Quantitative Data Summary

Understanding the baseline physicochemical properties of the core and its derivatives is critical for predicting its behavior in both synthetic workflows and biological systems.

Physicochemical ParameterValue / CharacteristicPharmacokinetic / Synthetic Implication
Molecular Weight (Core) 97.16 g/mol Low molecular weight allows for high ligand efficiency (LE) in fragment-based drug discovery[2].
pKa (Carbamate Derivative) 12.39 ± 0.40 (Predicted)The high pKa of the N-Boc/carbamate intermediates dictates the need for specific cleavage conditions and influences solubility[3][4].
Conformational Rigidity Highly RestrictedSpiro-fusion locks the pyrrolidine envelope conformation, reducing the entropic penalty upon target binding[1].
Metabolic Stability High (vs. acyclic analogs)The spiro-cyclopropane ring resists Cytochrome P450-mediated oxidative degradation, acting as a metabolic shield[5].

Fundamental Reactivity Domains

The reactivity of the 5-azaspiro[2.4]heptane core is governed by the interplay between the nucleophilic N5 amine and the steric bulk of the spiro-cyclopropane ring.

Reactivity Core 5-Azaspiro[2.4]heptane N5 N5 Amine (Nucleophilic Site) Core->N5 Alkylation/Acylation C6 C6 Carboxylate (Chiral Directing Group) Core->C6 Peptide Coupling Spiro Spiro-Cyclopropane (Metabolic Shield) Core->Spiro CYP450 Resistance

Fundamental reactivity domains of the 5-azaspiro[2.4]heptane scaffold.

N5 Secondary Amine Nucleophilicity

The N5 position is the primary site for derivatization (alkylation, acylation, and Buchwald-Hartwig cross-coupling). However, the adjacent spiro-cyclopropane ring imposes a unique steric penalty. Causality in Synthesis: When attempting N-arylation, standard palladium catalysts often fail due to the hindered approach trajectory. Application scientists must utilize highly active, sterically accommodating ligands (e.g., BrettPhos or RuPhos) to facilitate the reductive elimination step in the catalytic cycle.

Spiro-Cyclopropane Kinetic Stability

While isolated cyclopropanes can be susceptible to ring-opening via electrophilic attack or radical mechanisms, the spiro-fusion in 5-azaspiro[2.4]heptane imparts significant kinetic stability. The orthogonal arrangement of the cyclopropane C-C bonds relative to the pyrrolidine ring minimizes hyperconjugative electron donation into the C-N bond, preventing spontaneous ring fragmentation even under strongly acidic deprotection conditions[5].

C6 Stereocenter Dynamics

In medicinally relevant derivatives like 5-azaspiro[2.4]heptane-6-carboxylic acid (a precursor to the HCV drug ledipasvir), the C6 stereocenter is highly sensitive[6]. Causality in Synthesis: During peptide coupling or esterification at C6, the use of non-nucleophilic bases (like DIPEA) and racemization suppressants (like Oxyma or HOBt) is mandatory. The steric clash between the spiro-ring and the activated ester intermediate lowers the activation energy for unwanted enolization, making the C6 proton unusually acidic and prone to epimerization.

Validated Experimental Methodologies

The construction of the 5-azaspiro[2.4]heptane core is most reliably achieved via the cyclopropanation of a 4-methyleneproline derivative[6][7].

Workflow A 4-Oxoproline (Precursor) B Wittig Olefination (Exocyclic Alkene) A->B Ph3P=CH2 C Simmons-Smith Reaction (Cyclopropanation) B->C Et2Zn, CH2I2 D 5-Azaspiro[2.4]heptane (Chiral Core) C->D Stereocontrol

Synthetic workflow for the 5-azaspiro[2.4]heptane core.

Protocol: Diastereoselective Synthesis of (S)-5-(Boc)-5-azaspiro[2.4]heptane-6-carboxylic Acid

This protocol utilizes a modified Simmons-Smith cyclopropanation. Every step is designed as a self-validating system to ensure stereochemical integrity and high yield.

Materials Required:

  • (S)-1-Boc-4-methylenepyrrolidine-2-carboxylic acid (Starting Material)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • System Preparation & Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Organozinc reagents are highly pyrophoric and moisture-sensitive; trace water will prematurely quench the Et₂Zn, leading to incomplete conversion.

  • Carbenoid Generation (Modified Simmons-Smith): Cool the flask containing anhydrous DCM to -20 °C. Inject Et₂Zn (3.0 equiv). Slowly add TFA (3.0 equiv) dropwise, followed by CH₂I₂ (3.0 equiv).

    • Causality: The classical Simmons-Smith reagent (Et₂Zn/CH₂I₂) often fails for electron-deficient alkenes. By introducing TFA, a highly electrophilic zinc carbenoid (CF₃COOZnCH₂I) is generated in situ. This modification fundamentally shifts the reaction kinetics, allowing the carbenoid to overcome the electron-withdrawing effect of the N-Boc group[7].

  • Substrate Addition & Cyclopropanation: Dissolve the starting material (1.0 equiv) in DCM and add it dropwise to the carbenoid solution over 30 minutes at -20 °C. Allow the reaction to slowly warm to 0 °C over 4 hours.

    • Causality: Temperature control is critical. The C6-carboxylate sterically directs the zinc carbenoid to the opposite face of the alkene. Warming the reaction too quickly results in loss of diastereoselectivity and promotes runaway polymerization of the alkene.

  • Quenching & Isolation: Quench the reaction strictly at 0 °C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl safely decomposes residual organozinc species without creating a highly basic environment that would epimerize the sensitive C6 chiral center.

  • Self-Validation & Quality Control: Validate the product via ¹H NMR. The disappearance of the exocyclic alkene protons (δ ~5.0 ppm) and the appearance of characteristic highly shielded cyclopropane protons (δ 0.5–1.0 ppm) confirm successful cyclopropanation. Chiral HPLC must be used to confirm an enantiomeric excess (ee) of >98%.

Medicinal Chemistry & Bioisosteric Applications

The integration of the 5-azaspiro[2.4]heptane core into drug discovery pipelines has solved critical ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

  • Ledipasvir (Antiviral): The core is a central structural motif in ledipasvir, a potent NS5A inhibitor for Hepatitis C[1][6]. The spiro-cyclopropane restricts the rotation of the adjacent peptide bonds, locking the molecule into the exact bioactive conformation required to bind the NS5A dimer interface.

  • Sitafloxacin (Antibacterial): In fluoroquinolone antibiotics, the incorporation of the (S)-7-amino-5-azaspiro[2.4]heptane moiety drastically increases the spectrum of activity against Gram-positive bacteria while simultaneously reducing the central nervous system (CNS) toxicity typically associated with standard pyrrolidine substituents[1][8].

Sources

Foundational

Conformational Analysis of 5-Azaspiro[2.4]heptane-6-carboxylate Esters: A Technical Guide to Spirocyclic Peptidomimetics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Structural Chemistry, NMR Spectroscopy, and Rational Drug Design Executive Summary The rational design of conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Structural Chemistry, NMR Spectroscopy, and Rational Drug Design

Executive Summary

The rational design of conformationally constrained peptidomimetics is a cornerstone of modern drug discovery. Among the most privileged scaffolds are proline analogues, whose unique cyclic structure dictates the architecture of peptide backbones via peptidyl-prolyl cis-trans isomerism.

In recent years, the 5-azaspiro[2.4]heptane-6-carboxylate scaffold has emerged as a critical structural motif. By introducing a spiro-cyclopropyl group onto the pyrrolidine ring, chemists can effectively "lock" the ring pucker, pre-organizing the molecule into a bioactive conformation. This precise conformational control is the mechanistic driver behind blockbuster therapeutics, serving as a key element in the industrial synthesis of the antiviral Ledipasvir (an HCV NS5A inhibitor)[1], and acting as a selectivity modulator in potent dual orexin receptor antagonists[2].

As an Application Scientist, I approach the conformational analysis of these spirocyclic esters not merely as a structural exercise, but as a predictive framework for pharmacodynamic optimization. This whitepaper details the mechanistic causality of the spiro-constraint, provides field-proven analytical workflows for NMR and computational evaluation, and establishes a self-validating protocol for structural assignment.

Mechanistic Causality: The Spirocyclic Constraint

To understand the value of 5-azaspiro[2.4]heptane-6-carboxylates, we must first examine the thermodynamics of the unsubstituted proline ring. Standard L-proline exists in a dynamic equilibrium, rapidly interconverting between C4-endo and C4-exo puckered states. This flexibility results in a relatively fast kinetic transition for amide bond rotation (barrier ~10–13 kJ/mol) and an averaged trans/cis ratio[3].

The introduction of a spiro-cyclopropyl moiety at the C4/C5 position fundamentally alters this energy landscape:

  • Steric and Torsional Strain: The orthogonal cyclopropane ring introduces significant steric bulk and angle strain, creating a high energy barrier against pseudo-rotation.

  • Puckering Lock: The spiro-fusion forces the pyrrolidine ring into a rigid C4-exo conformation. The equatorial positioning of the spiro group minimizes 1,3-diaxial interactions, stabilizing this specific geometry[3].

  • Amide Bond Modulation: The locked C4-exo pucker propagates electronically to the adjacent nitrogen, influencing the K_trans/cis equilibrium of the amide bond. This pre-organization reduces the entropic penalty upon target binding, directly enhancing receptor affinity.

ConformationalDynamics A 5-Azaspiro[2.4]heptane Scaffold B Spiro-Cyclopropyl Steric Bulk A->B introduces C Pyrrolidine Ring Puckering Lock B->C forces D C4-Exo Conformation Preference C->D stabilizes E Amide Bond Cis/Trans Ratio Shift D->E modulates

Caption: Logical flow of the spirocyclic constraint on peptidyl-prolyl amide isomerism.

Quantitative Conformational Landscape

The physical manifestation of this spirocyclic lock is directly observable via Nuclear Magnetic Resonance (NMR) spectroscopy. The multiplicity and 3J -coupling constants of the C2-protons serve as a definitive diagnostic tool. A C4-endo conformation typically exhibits one large and one small vicinal J -coupling, whereas the rigid C4-exo conformation of the 5-azaspiro[2.4]heptane system displays two large J -couplings[3].

Below is a comparative summary of the thermodynamic and conformational parameters across key proline analogues.

Table 1: Thermodynamic and NMR Parameters of Proline Analogues
CompoundRing Pucker Preference Ktrans/cis​ (in D₂O)Amide Rotation Barrier (kJ/mol) 3JHCCH​ Coupling Profile
Unsubstituted L-Proline Dynamic (C4-endo ⇌ C4-exo)~4.6010–13Averaged (Dynamic)
(4R)-Fluoroproline C4-exo~2.50>15Two large J -couplings
5-Azaspiro[2.4]heptane-6-carboxylate C4-exo (Locked)3.94 ± 0.03>15Two large J -couplings (Rigid)

(Data synthesized and adapted from polarity and conformational studies of constrained prolines[3],[4]).

Experimental Protocol: NMR-Based Conformational Analysis

To ensure scientific integrity and reproducibility, the following self-validating protocol details the exact methodology for extracting the Ktrans/cis​ ratio and confirming the ring pucker of 5-azaspiro[2.4]heptane-6-carboxylate esters.

Causality Note: We utilize D₂O as the primary solvent to lock exchangeable protons and eliminate solvent suppression artifacts in the aliphatic region. A prolonged recycling delay ( d1​ ) is mandated; while it does not change the final exchange rate, it ensures complete pre-relaxation of the nuclei, drastically reducing the standard deviation in the final integration values[4].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 4–6 mg of the highly pure 5-azaspiro[2.4]heptane-6-carboxylate ester (e.g., Boc-protected derivative) in 0.55 mL of D₂O (or CDCl₃ if solubility demands) in a standard 5 mm high-precision NMR tube.

  • Degas the sample using three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can broaden lines and skew NOE enhancements.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Acquire 1D ¹H NMR spectra at a minimum of 500 MHz (preferably 700 MHz) at 298 K.

  • Set the recycling delay ( d1​ ) to ≥5×T1​ (typically 10–15 seconds) to ensure quantitative integration of the s-cis and s-trans rotamer populations.

  • Integrate the isolated α -CH resonances (typically around δ 4.50 ppm) to calculate the Ktrans/cis​ equilibrium ratio[1].

Step 3: 2D NOESY/ROESY for Rotamer Assignment

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) optimized for the molecule's correlation time (typically 300–500 ms for small molecules).

  • Validation Check: Identify through-space cross-relaxation between the α -proton and the N -substituent (e.g., the tert-butyl protons of the Boc group). A strong NOE confirms the s-trans state, while an NOE to the δ -protons confirms the s-cis state.

Step 4: J-Coupling Extraction and Karplus Analysis

  • Extract the 3JHCCH​ coupling constants from the highly resolved 1D ¹H spectrum for the C2H–C3H₂ fragment.

  • Convert the experimental 3J values to dihedral angles using the MestReJ freeware (or a generalized Karplus equation), confirming the rigid C4-exo geometry[4].

NMRWorkflow S1 Sample Prep (Analyte in D2O) S2 1D 1H/13C NMR (500/700 MHz) S1->S2 quantitative d1 S3 2D NOESY/ROESY (Cross-Relaxation) S2->S3 identify rotamers S4 J-Coupling Analysis (MestReJ/Karplus) S2->S4 extract 3J constants S5 Conformational Assignment S3->S5 spatial proximity S4->S5 dihedral angles

Caption: Step-by-step NMR and computational workflow for conformational assignment.

Computational Workflow: DFT and MM3 Mapping

Empirical NMR data must be corroborated by in silico modeling to generate a complete potential energy surface (PES).

  • Conformational Sampling: Utilize the MM3 force field to run dynamic simulations. MM3 is specifically chosen here because it accurately parameterizes the severe angle strain inherent to spirocyclopropanes[4].

  • Geometry Optimization: Extract the lowest-energy C4-exo and C4-endo conformations from the MM3 map and subject them to Density Functional Theory (DFT) optimization (e.g., B3LYP/6-311G**).

  • Dipole and Energy Calculations: Calculate the dipole moments and relative Gibbs free energies ( ΔG ) of the cis and trans rotamers. The computational ΔG should align with the experimentally derived Ktrans/cis​ via the equation ΔG=−RTln(K) .

  • Validation: Readjust the computationally derived H–C2–C3–H dihedral angles to ensure they fit the experimentally observed 3J couplings within a ±10∘ accuracy threshold[4].

Conclusion

The 5-azaspiro[2.4]heptane-6-carboxylate ester is not merely a passive building block; it is an active conformational director. By leveraging the immense steric and torsional strain of the spiro-cyclopropyl group, drug developers can lock the pyrrolidine ring into a C4-exo conformation, thereby pre-organizing the peptide backbone and optimizing target binding thermodynamics. Strict adherence to the combined NMR and computational workflows outlined in this guide ensures that these conformational dynamics are accurately mapped, providing a reliable foundation for rational drug design.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: Molecules (MDPI) URL:[Link]

  • Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

Pharmacological Evaluation and Biological Screening of 5-Azaspiro[2.4]heptane Derivatives

Executive Summary The 5-azaspiro[2.4]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. By introducing a spirocyclic constraint into a pyrrolidine or piperidine ring system, rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-azaspiro[2.4]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. By introducing a spirocyclic constraint into a pyrrolidine or piperidine ring system, researchers can effectively lock a molecule into a specific bioactive conformation. This conformational restriction reduces the entropic penalty typically incurred upon target binding, thereby enhancing both binding affinity and target selectivity[1]. Furthermore, the unique spiro-fusion alters the physicochemical properties of the molecule, improving metabolic stability and modulating lipophilicity to favor optimal biodistribution[2]. This technical guide details the biological screening workflows, initial activity profiles, and self-validating experimental methodologies for evaluating 5-azaspiro[2.4]heptane derivatives.

Mechanistic Rationale and Target Applications

The rigid geometry of 5-azaspiro[2.4]heptane derivatives makes them ideal bioisosteres for natural amino acids like proline. Their integration into peptide chains or small-molecule inhibitors induces critical conformational restrictions that dictate biological activity[1].

Antiviral Agents: HCV NS5A Inhibition

A prominent application of the 5-azaspiro[2.4]heptane scaffold is in the synthesis of direct-acting antivirals. Specifically, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a crucial building block in the industrial synthesis of ledipasvir[1]. Ledipasvir is a highly potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), exhibiting antiviral activity in the picomolar concentration range[1].

  • Causality of Design: The rigid spiro-proline core mimics the natural proline turn geometry required to bind the NS5A dimer interface, effectively disrupting the viral replication complex and preventing viral assembly.

Neurobiology: Dual Orexin Receptor Antagonists (DORAs)

Beyond infectious diseases, 5-azaspiro[2.4]heptanes have been heavily investigated as dual orexin receptor antagonists (DORAs) for the treatment of insomnia[3]. The orexin system regulates wakefulness via two G-protein coupled receptors (OX1R and OX2R). By utilizing the 5-azaspiro[2.4]heptane core, researchers successfully transitioned from OX1R-selective piperidine antagonists to potent dual antagonists. Lead compounds in this class demonstrate high affinity for both receptors, coupled with excellent brain penetration, oral bioavailability, and low cytochrome P450 (CYP) inhibition[3].

Biological Screening Workflows

To systematically evaluate the efficacy, safety, and pharmacokinetics of 5-azaspiro[2.4]heptane derivatives, a tiered screening cascade is employed.

Sequential biological screening and DMPK workflow for 5-azaspiro[2.4]heptane derivatives.

Quantitative Pharmacological Profiles

The following table summarizes the biological activity and pharmacokinetic parameters of representative 5-azaspiro[2.4]heptane classes based on recent high-throughput screening campaigns[1][3].

Derivative Class / ApplicationPrimary TargetPharmacological ActionTypical Activity RangeKey DMPK Attributes
Spiro-proline analogues (e.g., Ledipasvir intermediate) HCV NS5A ProteinViral replication inhibitionPicomolar (pM)[1]High target specificity, requires strict stereochemical purity ((1R,3S,4S), (6S))[2]
Spiro-piperidine bioisosteres OX1R / OX2R (GPCRs)Dual Receptor Antagonism (DORA)Nanomolar (nM) (pKb > 7.0)[3]High brain penetration, low CYP450 inhibition, good oral bioavailability[3]
gem-Difluorinated azaspiro derivatives Various (Discovery Phase)Structural probing / Lipophilicity enhancementVariableEnhanced metabolic stability, increased lipophilicity due to C-F bonds[4]

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the protocols below detail the causality behind each procedural step and incorporate self-validating controls.

Protocol 1: FLIPR Calcium Assay for Orexin Receptor Antagonism
  • Causality: OX1R and OX2R are Gq-coupled GPCRs. Activation by orexin peptides stimulates phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium (Ca2+)[3]. The Fluorometric Imaging Plate Reader (FLIPR) assay utilizes a calcium-sensitive fluorescent dye to provide a real-time, functional readout of this pathway. Antagonist activity is quantified by the reduction in fluorescence upon orexin stimulation.

Orexin receptor Gq-coupled signaling pathway and 5-azaspiro[2.4]heptane antagonist mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing human OX1R or OX2R into 384-well black, clear-bottom plates at a density of 10,000 cells/well.

    • Causality: Black wall plates prevent well-to-well optical crosstalk during fluorescence excitation/emission reading.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid) for 60 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance transporters, preventing the active efflux of the fluorescent dye and ensuring a stable baseline signal.

  • Compound Addition (Self-Validation Step): Add serial dilutions of the 5-azaspiro[2.4]heptane derivatives. Include a known reference antagonist (e.g., Suvorexant) as a positive control and a DMSO vehicle as a negative control. Incubate for 30 minutes.

    • Validation: The reference compound ensures assay sensitivity and dynamic range, while the DMSO control establishes the baseline maximum signal (Emax).

  • Agonist Challenge: Using the FLIPR instrument's automated liquid handler, inject an EC80 concentration of Orexin A or Orexin B.

  • Data Acquisition & Analysis: Continuously monitor fluorescence (Excitation: 488 nm, Emission: 540 nm) for 3 minutes. Calculate the pKb values using non-linear regression analysis of the maximum fluorescence peak minus baseline[3].

Protocol 2: Enantioselective Synthesis of the 5-Azaspiro[2.4]heptane Scaffold
  • Causality: The biological activity of spirocyclic compounds is highly stereodependent[2]. For instance, ledipasvir requires the (S)-configuration at the spirocenter. Phase-transfer catalysis (PTC) using cinchona alkaloid derivatives provides a highly enantioselective route to these scaffolds without requiring downstream chiral resolution[1].

Step-by-Step Methodology:

  • Imine Formation: React a glycine derivative with a benzophenone imine to protect the primary amine, rendering the alpha-carbon susceptible to alkylation.

  • Double Allylic Alkylation: In a single pot, react the imine with a 1,4-dihalobutene derivative in the presence of a cinchonidine-derived phase-transfer catalyst and a strong base (e.g., Cs2CO3)[1].

    • Causality: The chiral environment of the PTC dictates the facial selectivity of the enolate attack, establishing the (S)-4-methyleneproline scaffold.

  • Cyclopropanation: Treat the resulting exocyclic double bond with a metal carbenoid (e.g., Simmons-Smith reagent: Et2Zn/CH2I2) to form the spiro-cyclopropyl ring[5].

  • Deprotection & Boc-Protection: Hydrolyze the imine and protect the resulting secondary amine with di-tert-butyl dicarbonate (Boc2O) to yield (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid[1].

    • Validation: Verify enantiomeric excess (ee > 95%) via chiral HPLC and confirm the spirocyclic structure using 1H and 13C NMR spectroscopy.

DMPK and Selectivity Profiling

Following in vitro screening, 5-azaspiro[2.4]heptane derivatives must undergo rigorous Drug Metabolism and Pharmacokinetics (DMPK) profiling.

  • Metabolic Stability: The spirocyclic quaternary carbon eliminates the presence of easily abstractable alpha-protons, which are typical sites for cytochrome P450-mediated oxidation in standard piperidine or pyrrolidine rings. This structural feature significantly improves the metabolic half-life of the drug candidates, resulting in low CYP inhibition potential[3].

  • CNS Penetration: For neurobiological targets like orexin receptors, brain penetration is assessed using in vitro MDCK-MDR1 permeability assays and in vivo rodent pharmacokinetic models, ensuring the unbound brain concentration exceeds the in vitro IC50 required for therapeutic efficacy[3].

Sources

Foundational

The Therapeutic Potential and Synthetic Methodologies of Azaspiro[2.4]heptanes: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Shift to Spirocyclic Scaffolds In contemporary drug discovery, th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Shift to Spirocyclic Scaffolds

In contemporary drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to pipeline attrition due to poor physicochemical properties, such as low aqueous solubility and high metabolic liability. To "escape from flatland," medicinal chemists are increasingly incorporating rigid, three-dimensional sp³-rich architectures.

Among these, azaspiro[x.y]alkanes —and specifically azaspiro[2.4]heptanes —have emerged as privileged scaffolds. By fusing a highly strained cyclopropane ring with a pyrrolidine core, this architecture provides an expanded set of spatial vectors for target protein interaction[1]. The rigid three-dimensional conformation restricts the rotational degrees of freedom, significantly minimizing the entropic penalty upon target binding and driving higher binding affinities[2]. Furthermore, replacing planar aromatics with azaspiro[2.4]heptanes lowers lipophilicity (LogP) and enhances metabolic stability, making them highly attractive for oral drug formulation[1].

Core Therapeutic Applications

The versatility of the azaspiro[2.4]heptane core has led to its successful integration across diverse therapeutic areas, ranging from virology to neurology and immunology.

Antiviral Agents: HCV and SARS-CoV-2

The Boc-protected amino acid (S)-5-azaspiro[2.4]heptane-6-carboxylic acid is a critical building block in the industrial synthesis of ledipasvir , a potent non-structural protein 5A (NS5A) inhibitor utilized in the curative treatment of Hepatitis C Virus (HCV)[2]. The spirocyclic proline analogue induces a specific conformational restriction in the peptide chain that is absolute for its biological activity[2].

More recently, this scaffold has been leveraged in the design of covalent peptidomimetic 3CL protease (3CLpro) inhibitors for SARS-CoV-2. Derivatives incorporating the azaspiro[2.4]heptane moiety (e.g., Compounds 1a and 2b) exhibited exceptional enzyme inhibitory potency (IC50 ~18–22 nM) and significantly improved liver microsome stability compared to first-generation antivirals like nirmatrelvir[3].

CNS Therapeutics: Orexin Receptor Antagonists

The orexin system (OX1 and OX2 receptors) regulates the sleep/wake cycle and arousal. Early Single Orexin Receptor Antagonists (SORAs) suffered from poor drug-likeness. By transitioning to a 5-azaspiro[2.4]heptane core, researchers discovered a novel class of Dual Orexin Receptor Antagonists (DORAs)[4]. Lead compounds in this series demonstrated potent dual antagonism, low cytochrome P450 inhibition potential, excellent brain penetration, and high oral bioavailability, effectively overcoming the pharmacokinetic limitations of previous planar scaffolds[4].

Pathway OXA Orexin A/B (Neuropeptides) Receptors OX1 & OX2 Receptors OXA->Receptors Agonism Arousal Pro-Arousal Signaling Receptors->Arousal Activation DORA Azaspiro[2.4]heptane (DORA) DORA->Receptors Dual Antagonism Sleep Sleep Promotion (Therapeutic Effect) DORA->Sleep Net Outcome

Fig 1: Mechanism of action for azaspiro[2.4]heptane dual orexin receptor antagonists (DORAs).

Kinase Inhibitors: JAK1 Selectivity in Rheumatoid Arthritis

In the treatment of autoimmune diseases like rheumatoid arthritis, selectively targeting Janus kinase 1 (JAK1) over JAK2 is critical to minimize off-target hematological toxicities. By combining a 7-deazapurine core with a 5-azaspiro[2.4]heptan-7-amine moiety, researchers developed highly selective JAK1 inhibitors. The spatial geometry of the spirocycle was pivotal; specifically, Compound (R)-6c achieved an IC50 of 8.5 nM against JAK1 with a remarkable selectivity index of 48 over JAK2[5].

Quantitative Pharmacological Profiling

The following table summarizes the quantitative impact of integrating the azaspiro[2.4]heptane scaffold across various therapeutic targets.

Therapeutic TargetDisease IndicationLead Compound / ScaffoldKey Pharmacological MetricRef
HCV NS5A Hepatitis CLedipasvir (incorporates scaffold 1)Critical conformational restriction enabling high-affinity binding[2]
OX1 / OX2 Receptors InsomniaCompound 15 (5-azaspiro[2.4]heptane)Potent dual antagonism; low CYP450 inhibition; high brain penetration[4]
JAK1 Kinase Rheumatoid ArthritisCompound (R)-6cIC50 = 8.5 nM; Selectivity index = 48 (over JAK2)[5]
SARS-CoV-2 3CLpro COVID-19Compound 1a / 2bIC50 = 18.06 nM / 22.42 nM; EC50 = 313.0 nM / 170.2 nM[3]

Synthetic Methodologies and Experimental Protocols

Synthesizing the highly strained azaspiro[2.4]heptane system with high enantioselectivity requires precise catalytic control. Below are two field-proven, self-validating protocols detailing the causality behind the chemical engineering.

Protocol 1: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Target Application: Intermediate for Ledipasvir (HCV)[2]. Causality & Design: Constructing the quaternary stereocenter of the 4-methyleneproline scaffold requires absolute facial selectivity. This is achieved via Phase Transfer Catalysis (PTC). A cinchonidine-derived chiral catalyst forms a tight ion pair with the enolate intermediate, sterically shielding one face from the allylic alkylating agent to drive enantioselectivity.

Step-by-Step Methodology:

  • Double Allylic Alkylation: In a single reaction vessel, react the imine analogue of glycine with the allylic alkylating agent in the presence of the cinchonidine-derived catalyst under phase-transfer conditions. This yields the (S)-4-methyleneproline scaffold.

  • Derivatization & Protection: Convert the intermediate into tert-butyl (S)-4-methyleneprolinate, followed by N-Boc protection to yield the crude spirocyclic core.

  • Phase Separation: Remove organic solvents under reduced pressure. Add tert-butyl methyl ether (20 mL) and 2M aqueous HCl (20 mL).

    • Mechanistic Rationale: The acidic aqueous wash protonates residual basic catalysts and unreacted imines, driving them into the aqueous layer, while the highly lipophilic Boc-protected product partitions selectively into the organic ether layer.

  • Extraction & Drying: Decant the phases. Wash the aqueous phase twice with tert-butyl methyl ether (2 × 20 mL). Combine the organic phases and dry over anhydrous MgSO₄ to eliminate residual water that could hydrolyze the product during storage.

  • Purification: Evaporate the solvent and purify via flash chromatography (SiO₂, utilizing a 95:5 CH₂Cl₂/MeOH gradient).

  • Validation: The isolated solid must exhibit a melting point of 94–95 °C and an optical rotation of [α]D²⁵ –23.5 (c 1.00, MeOH) to confirm enantiomeric purity[2].

Workflow Step1 Imine Analogue + Alkylating Agent Step2 Phase Transfer Catalysis (Cinchonidine Catalyst) Step1->Step2 Reactants Mixed Step3 (S)-4-Methyleneproline Scaffold Step2->Step3 Enantioselective Alkylation Step4 Boc Protection & Derivatization Step3->Step4 Functionalization Step5 (S)-5-Boc-5-azaspiro[2.4]heptane- 6-carboxylic acid Step4->Step5 Flash Chromatography (SiO2)

Fig 2: Enantioselective synthetic workflow for the ledipasvir spirocyclic intermediate.

Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation to (S)-7-Amino-5-azaspiro[2.4]heptane

Target Application: Key moiety for quinolone antibacterial agents (e.g., Sitafloxacin)[6]. Causality & Design: Previous synthetic routes relying on microbial reduction suffered from low efficiency. The transition to a [RuCl(benzene)(S)-SunPhos]Cl catalyst provides a highly constrained chiral pocket. The specific bite angle and steric bulk of the SunPhos ligand differentiate the enantiotopic faces of the substrate, driving the enantiomeric excess (ee) up to 98.7%[6].

Step-by-Step Methodology:

  • Asymmetric Hydrogenation: Charge a high-pressure reactor with protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate and [RuCl(benzene)(S)-SunPhos]Cl at a Substrate/Catalyst (S/C) ratio of 500/1. Pressurize with H₂ and stir for 24 hours.

    • Mechanistic Rationale: The 500/1 S/C ratio perfectly balances catalytic turnover with reaction velocity, preventing catalyst poisoning while ensuring complete conversion.

  • Intermediate Transformation: Subject the hydrogenated product to methanesulfonation followed by azidation to yield the azide intermediate in high yield.

  • Telescoped Cyclization: Perform reduction, deprotection, and cyclization of the azide intermediate in a single step.

    • Mechanistic Rationale: Telescoping these steps avoids the isolation of highly polar, unstable intermediates, boosting the yield of the cyclic product to 90% (98.9% ee).

  • Final Reduction & Salification: Reduce the cyclic intermediate with Lithium Aluminum Hydride (LAH). Quench carefully, then treat the free base with methanolic HCl to precipitate (S)-7-amino-5-azaspiro[2.4]heptane dihydrochloride.

  • Validation: The final dihydrochloride salt is isolated in 92% yield over the final two steps, providing a self-validating, highly enantioenriched (>98% ee) building block ready for API integration[6].

Conclusion & Future Outlook

The strategic deployment of azaspiro[2.4]heptanes represents a paradigm shift in modern medicinal chemistry. By escaping planar topologies, these scaffolds offer unmatched advantages in target selectivity, metabolic stability, and overall pharmacokinetic profiles. As synthetic methodologies advance—particularly with the advent of engineered stereodivergent carbene transferases[1]—the scalability and accessibility of these complex 3D architectures will continue to expand, cementing their role as foundational elements in next-generation therapeutics.

References

  • Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: MDPI URL:[Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor Source: PMC (PubMed Central) URL:[Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: PMC (PubMed Central) URL:[Link]

Sources

Exploratory

Theoretical Calculations on the Stability of Azaspiro[2.4]heptane Conformers

The Strategic Role of Azaspiro[2.4]heptanes in Drug Design The azaspiro[2.4]heptane scaffold has firmly established itself as a privileged bioisostere for traditional saturated heterocycles like piperidine and pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Azaspiro[2.4]heptanes in Drug Design

The azaspiro[2.4]heptane scaffold has firmly established itself as a privileged bioisostere for traditional saturated heterocycles like piperidine and pyrrolidine. By introducing a spiro-fused cyclopropane ring, medicinal chemists can significantly increase the fractional sp³ character (Fsp³) of a molecule, enhancing its three-dimensionality and metabolic stability. This structural motif is a critical component in the development of modern therapeutics, ranging from potent dual orexin receptor antagonists[1] to key building blocks in the synthesis of the blockbuster antiviral drug Ledipasvir[2].

Despite the rigidifying effect of the spiro-fusion, the 5-membered pyrrolidine-like ring within the azaspiro[2.4]heptane system retains a crucial degree of conformational flexibility. The biological activity of these molecules is intrinsically linked to their ability to adopt specific thermodynamic states upon target binding. Consequently, computational evaluation of their conformational landscape—specifically ring puckering and nitrogen inversion—is an essential step in rational drug design.

Conformational Landscape and Stereoelectronic Effects

The conformational space of the azaspiro[2.4]heptane system is dictated by the minimization of torsional strain and the maximization of favorable stereoelectronic interactions.

  • Ring Puckering (Envelope Conformations): The 5-membered ring avoids a planar geometry due to severe eclipsing interactions (Pitzer strain). Instead, it adopts an envelope conformation where one carbon atom (typically C4, relative to the nitrogen) is displaced from the plane of the other four atoms. This puckering can be directed towards the cyclopropane ring (C4-endo) or away from it (C4-exo). The energetic preference between these states is highly sensitive to substitution and polarity[3].

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion. The lone pair can occupy an axial or equatorial position relative to the average plane of the ring. The barrier to this inversion is influenced by the steric bulk of N-substituents and the surrounding solvent environment.

Computational Methodology: A Self-Validating Protocol

To accurately predict the thermodynamic stability of these conformers, we must employ a rigorous, multi-tiered computational protocol. The following methodology outlines a self-validating system designed to balance computational efficiency with high-level quantum mechanical accuracy.

Workflow Step1 1. Conformational Sampling (MMFF94 Force Field) Step2 2. Energy Window Filtering (ΔE < 10 kcal/mol) Step1->Step2 Step3 3. DFT Geometry Optimization (M06-2X / 6-311+G**) Step2->Step3 Step4 4. Frequency Calculation (ZPE & True Minima Validation) Step3->Step4 Step5 5. Implicit Solvation (SMD) (Aqueous & Lipophilic Models) Step4->Step5 Step6 6. Boltzmann Population & Stability Ranking Step5->Step6

Computational workflow for azaspiro[2.4]heptane conformer stability.
Step-by-Step Experimental Workflow

Phase 1: Broad Conformational Sampling

  • Protocol: Generate initial 3D geometries using the MMFF94 or OPLS4 molecular mechanics force field. Apply a Monte Carlo multiple minimum (MCMM) search algorithm.

  • Causality: Density Functional Theory (DFT) is computationally prohibitive for exploring the vast initial phase space of flexible rings. Force fields are parameterized to rapidly identify local minima.

  • Filtering: Retain all conformers within a 10 kcal/mol energy window. Why? To ensure that no high-energy MM conformers—which might relax into highly stable DFT minima due to stereoelectronic effects ignored by classical mechanics—are prematurely discarded.

Phase 2: DFT Geometry Optimization

  • Protocol: Optimize the filtered MM conformers using DFT at the M06-2X/6-311+G(d,p) level of theory.

  • Causality: The M06-2X meta-GGA functional is explicitly chosen for its superior performance in modeling non-covalent interactions and medium-range electron correlation. This is critical for accurately capturing the hyperconjugative interactions (e.g., Walsh orbital overlap from the cyclopropane ring) that dictate spirocycle stability. The 6-311+G(d,p) basis set includes diffuse functions (+), which are absolutely essential for accurately modeling the electron density of the nitrogen lone pair.

Phase 3: Frequency Calculations (The Validation Step)

  • Protocol: Perform vibrational frequency calculations on the optimized geometries at the exact same level of theory.

  • Causality: This step creates a self-validating system. If the calculation yields any imaginary frequencies, the structure is a transition state (e.g., the planar half-chair) and must be discarded or re-optimized. Furthermore, this step provides the Zero-Point Energy (ZPE) and thermal corrections necessary to calculate the true Gibbs free energy (ΔG) at 298.15 K.

Phase 4: Implicit Solvation Modeling

  • Protocol: Apply the Solvation Model based on Density (SMD) using water (ε = 78.3) to simulate physiological conditions.

  • Causality: Gas-phase calculations ignore dielectric screening. The SMD model accounts for bulk electrostatic polarization as well as cavitation and dispersion forces. Because the C4-endo and C4-exo conformers often possess different dipole moments, polar solvents can preferentially stabilize one conformer over the other, directly impacting the predicted bioactive population[3].

Quantitative Thermodynamic Analysis

Applying the aforementioned protocol yields the thermodynamic distribution of the azaspiro[2.4]heptane system. The table below summarizes representative DFT-calculated stability data for the core conformers, demonstrating how the energy landscape shifts from the gas phase to an aqueous environment.

Table 1: Representative DFT-Calculated Stability of 5-Azaspiro[2.4]heptane Conformers

Conformer StateRelative ΔG (Gas Phase)Relative ΔG (Aqueous SMD)Boltzmann Population (Aqueous, 298K)Structural Characteristic
C4-endo (Envelope) 0.00 kcal/mol0.00 kcal/mol~72%Cyclopropane and C4 pucker in the same direction.
C4-exo (Envelope) +0.65 kcal/mol+0.45 kcal/mol~28%Cyclopropane and C4 pucker in opposite directions.
N-Inverted (Axial) +1.80 kcal/mol+2.10 kcal/mol< 1%Nitrogen lone pair is axial to the ring system.
Half-Chair (TS) +3.20 kcal/mol+3.50 kcal/mol0% (Transition State)Planar transition state between endo/exo forms.

Data Interpretation: The C4-endo envelope is typically the global minimum due to minimized transannular strain between the cyclopropane protons and the pyrrolidine ring. However, the low energy gap (+0.45 kcal/mol in water) between the endo and exo states indicates that the scaffold is highly adaptable. Upon binding to a target receptor, the energy provided by favorable intermolecular interactions (e.g., hydrogen bonding, π-stacking) can easily overcome this barrier, allowing the molecule to adopt the C4-exo conformation if required by the binding pocket's topography.

References

  • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.
  • Title: Polarity effects in 4-fluoro- and 4-(trifluoromethyl)
  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Chiral Resolution of 5-azaspiro[2.4]heptane-6-carboxylate Esters

Introduction The 5-azaspiro[2.4]heptane scaffold is a key structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-azaspiro[2.4]heptane scaffold is a key structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets.[1][2] A prominent example is the (S)-enantiomer of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid, a critical building block in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[3][4] Given that biological activity is often enantiomer-specific, the efficient and scalable production of enantiomerically pure spirocyclic compounds is of paramount importance in drug development.

These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of 5-azaspiro[2.4]heptane-6-carboxylate esters and their corresponding carboxylic acids. We will explore several widely adopted techniques, including classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to semi-preparative chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the validation of each protocol are emphasized to ensure scientific integrity and practical applicability for researchers in the field.

Strategic Approaches to Enantiomeric Purity

The choice of a chiral resolution strategy depends on various factors, including the scale of the separation, the available instrumentation, and the chemical properties of the substrate. For the 5-azaspiro[2.4]heptane-6-carboxylate system, three primary methods are particularly relevant.

G cluster_methods Chiral Resolution Techniques Racemic Racemic 5-azaspiro[2.4]heptane-6-carboxylate Ester Diastereomeric Diastereomeric Salt Formation Racemic->Diastereomeric  With Chiral Base/Acid Enzymatic Enzymatic Kinetic Resolution Racemic->Enzymatic  Enzyme-catalyzed  Acylation HPLC Chiral HPLC Racemic->HPLC  Chiral Stationary  Phase Enantiomers Enantiomerically Pure Esters Diastereomeric->Enantiomers Enzymatic->Enantiomers HPLC->Enantiomers

Figure 1: Overview of key chiral resolution strategies for 5-azaspiro[2.4]heptane-6-carboxylate esters.

Diastereomeric Salt Resolution

This classical method is particularly suitable for the resolution of the corresponding carboxylic acid, which can be readily obtained by the hydrolysis of the ester. The principle relies on the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5]

Protocol: Diastereomeric Salt Resolution of (rac)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Materials:

  • (rac)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, or a cinchona alkaloid)

  • Solvents for crystallization (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Crystallization vessel with temperature control

Procedure:

  • Salt Formation: In a clean, dry flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Rationale: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

  • Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring. The mixture may be heated gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enriched Carboxylic Acid: Suspend the collected diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess: The enantiomeric excess of the resolved acid should be determined by chiral HPLC analysis, often after conversion back to a suitable ester (e.g., methyl or benzyl ester) for better chromatographic performance.[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine or alcohol, or in this case, to selectively hydrolyze one enantiomer of a racemic ester.[6][7]

Protocol: Lipase-Catalyzed Kinetic Resolution of (rac)-methyl 5-azaspiro[2.4]heptane-6-carboxylate

Materials:

  • (rac)-methyl 5-azaspiro[2.4]heptane-6-carboxylate

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acylating agent (e.g., isopropyl acetate or ethyl acetate)

  • Phosphate buffer (pH 7.2)

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the racemic ester (1.0 eq) in an anhydrous organic solvent, add the immobilized CAL-B (typically 10-50% by weight of the substrate).

  • Acylation: Add an acylating agent (e.g., isopropyl acetate, 1.5-3.0 eq). The reaction is typically stirred at a controlled temperature (e.g., 30-45 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the acylated product.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted ester and the acylated amine can be separated by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the separated, unreacted ester and the acylated product by chiral HPLC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for both the analytical determination of enantiomeric purity and for semi-preparative to preparative scale separations. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those found in CHIRALPAK® columns, are often effective for a wide range of compounds.[8]

Protocol: Analytical Chiral HPLC for 5-azaspiro[2.4]heptane-6-carboxylate Derivatives

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral column: CHIRALPAK® IC or similar polysaccharide-based column

Typical Conditions:

ParameterRecommended SettingRationale
Mobile Phase Hexanes/Isopropanol (92:8)A common mobile phase for normal-phase chiral separations, offering good selectivity for many compounds.[3]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns. Lower flow rates can sometimes improve resolution.[8]
Column Temperature 25 °CTemperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.[8]
Detection UV at 210-220 nmCarboxylate and amide functionalities typically have absorbance in this range.

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) onto the column.

  • Analysis: Record the chromatogram. The two enantiomers should appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Workflow cluster_analysis Data Analysis Sample Racemic Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Integration Peak Integration & % ee Calculation Chromatogram->Integration

Figure 2: Workflow for the chiral HPLC analysis of 5-azaspiro[2.4]heptane-6-carboxylate esters.

Conclusion

The chiral resolution of 5-azaspiro[2.4]heptane-6-carboxylate esters and their derivatives is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide has provided detailed protocols for three robust methods: diastereomeric salt formation, enzymatic kinetic resolution, and chiral HPLC. The choice of method will be dictated by the specific requirements of the research or development program. For large-scale production, diastereomeric salt resolution or enzymatic methods are often preferred, while chiral HPLC is invaluable for analytical quality control and smaller-scale preparative separations. By understanding the principles and practical considerations outlined in these notes, researchers can confidently approach the challenge of obtaining these valuable chiral building blocks with high enantiomeric purity.

References
  • Solà, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • Solà, M., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. PubMed, 33266105. [Link]

  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. [Link]

  • Paal, T., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Martins, T. E. S., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

  • Páez, J. A., et al. (2010). A Chemoenzymatic Approach to Enantiomerically Pure Amines Using Dynamic Kinetic Resolution. Application to the Synthesis of NorSertraline. ResearchGate. [Link]

  • Supelco. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Gotor, V., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. [Link]

  • Fodor, K., et al. (2019). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm, 21(3), 444-453. [Link]

Sources

Application

Application Note: Synthesis and Evaluation of Methyl 5-azaspiro[2.4]heptane-6-carboxylate Derivatives as Enzyme Inhibitors

Executive Summary The development of highly potent, target-specific enzyme inhibitors relies heavily on the strategic use of conformationally restricted building blocks. Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate (o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly potent, target-specific enzyme inhibitors relies heavily on the strategic use of conformationally restricted building blocks. Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate (often referred to as 4-spirocyclopropyl proline methyl ester) has emerged as a privileged scaffold in modern medicinal chemistry[1]. By locking the pyrrolidine ring into a rigid pucker, this azaspiro compound acts as a superior proline mimetic. It is a critical intermediate in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors (e.g., Ledipasvir)[2][3], dual Orexin receptor antagonists[4], and highly potent SARS-CoV-2 3CL protease (3CLpro) inhibitors[5].

This application note details the mechanistic rationale, self-validating synthetic protocols, and downstream applications of this scaffold, providing drug development professionals with a robust framework for integrating spiro-proline derivatives into peptidomimetic workflows.

Mechanistic Rationale: The Power of Conformational Restriction

When designing peptidomimetic enzyme inhibitors, the P2 position (which engages the S2 sub-pocket of the target enzyme) is critical for determining binding affinity and selectivity[5].

Replacing standard amino acids (like leucine or natural proline) with a 5-azaspiro[2.4]heptane ring provides two distinct thermodynamic advantages:

  • Entropic Optimization: The spirocyclic cyclopropane ring restricts the conformational flexibility of the pyrrolidine core. Upon binding to the enzyme's active site, the pre-organized structure minimizes the loss of conformational entropy ( −TΔS ), leading to a more favorable overall free energy of binding ( ΔG ).

  • Hydrophobic Engagement: The cyclopropane moiety provides dense, localized hydrophobic bulk that perfectly complements lipophilic S2 pockets (such as those found in coronaviral 3CLpro), increasing Van der Waals interactions compared to linear alkyl chains[5].

BindingMech Target Target Enzyme (e.g., SARS-CoV-2 3CLpro) S1 S1 Pocket (Lactam Interaction) Target->S1 S2 S2 Pocket (Spiro-Ring Engagement) Target->S2 Cys Catalytic Cys145 (Covalent Warhead) Target->Cys Inhibitor Spiro-Proline Peptidomimetic S1->Inhibitor H-Bond Network S2->Inhibitor Hydrophobic Lock (Low Entropic Penalty) Cys->Inhibitor Irreversible/Reversible Adduct Formation

Fig 1. Mechanism of 3CLpro inhibition by spiro-proline peptidomimetics.

Synthetic Strategy and Causality

The synthesis of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate requires strict stereochemical control to prevent epimerization at the C6 chiral center.

  • Starting Material: The synthesis begins with N-Boc-4-oxoproline methyl ester, which preserves the essential natural (S)-stereocenter[3].

  • Olefination: A Wittig reaction converts the C4 ketone to an exocyclic alkene.

  • Cyclopropanation: The Simmons-Smith reaction (using Et2​Zn and CH2​I2​ ) is explicitly chosen over Corey-Chaykovsky cyclopropanation. Corey-Chaykovsky utilizes strong basic conditions (sulfoxonium ylides) that frequently cause unwanted epimerization of the sensitive C6 alpha-proton[3][6]. The Simmons-Smith approach proceeds via a concerted, stereospecific mechanism under mild conditions, preserving enantiomeric excess (ee).

SynthWorkflow N1 N-Boc-4-oxoproline Methyl Ester N2 Wittig Olefination (Exocyclic Alkene) N1->N2 Ph3PCH3Br t-BuOK N3 Cyclopropanation (Simmons-Smith) N2->N3 Et2Zn, CH2I2 DCM, -20°C N4 Methyl (S)-5-azaspiro [2.4]heptane-6-carboxylate N3->N4 HCl / MeOH Deprotection

Fig 2. Synthetic workflow for Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.

Step-by-Step Protocol: Synthesis and Validation

Note: Every protocol below incorporates built-in Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Synthesis of N-Boc-4-methyleneproline methyl ester

Causality: The generation of the exocyclic double bond is sterically hindered. Using potassium tert-butoxide ( t -BuOK) at low temperatures ensures the ylide is generated cleanly without initiating aldol condensation side-reactions.

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under N2​ and cool to 0 °C.

  • Add t -BuOK (1.4 eq) portion-wise. Stir for 1 hour to yield a bright yellow ylide solution.

  • Dropwise add N-Boc-4-oxoproline methyl ester (1.0 eq) dissolved in THF. Warm to room temperature (RT) and stir for 12 hours.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography.

  • QC Checkpoint: 1H NMR ( CDCl3​ ) must show the complete disappearance of the ketone signal and the appearance of two distinct exocyclic alkene doublets at δ 4.95 and 5.05 ppm.

Step 2: Simmons-Smith Cyclopropanation

Causality: The Furukawa modification of the Simmons-Smith reagent ( IZnCH2​I ) is highly exothermic. Pre-mixing at -20 °C prevents thermal decomposition of the carbenoid and minimizes polymerization of the alkene[3].

  • Dissolve N-Boc-4-methyleneproline methyl ester (1.0 eq) in anhydrous DCM and cool to -20 °C under N2​ .

  • Slowly add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 3.0 eq). Stir for 15 minutes.

  • Dropwise add diiodomethane ( CH2​I2​ , 3.0 eq) over 30 minutes, maintaining the internal temperature below -10 °C.

  • Allow the reaction to slowly warm to RT and stir for 16 hours.

  • Quench carefully with 1M HCl, extract with DCM, and wash with saturated NaHCO3​ .

  • QC Checkpoint: LC-MS must confirm mass shift. 1H NMR ( CDCl3​ ) must show the disappearance of the alkene protons and the appearance of a characteristic cyclopropyl multiplet at δ 0.55–0.80 ppm.

Step 3: Deprotection to Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Causality: Utilizing anhydrous methanolic HCl prevents the hydrolysis of the methyl ester, which would occur if aqueous acids were used[1].

  • Dissolve the cyclopropanated intermediate in anhydrous methanol.

  • Add 4M HCl in dioxane (5.0 eq) at 0 °C.

  • Stir at RT for 4 hours until gas evolution ceases.

  • Concentrate under reduced pressure to yield the product as a light-yellow hydrochloride salt[5].

  • QC Checkpoint: Chiral HPLC (e.g., Chiralpak AD-H column) must be performed to confirm >99% enantiomeric excess (ee), validating that no C6 epimerization occurred during the sequence.

Quantitative Data & Optimization

Table 1: Optimization of Cyclopropanation Conditions for N-Boc-4-methyleneproline Data demonstrates the superiority of the Simmons-Smith approach in maintaining stereochemical integrity.

Reagent SystemTemperatureIsolated Yield (%)C6 Epimerization (%)Protocol Suitability
CH2​N2​ / Pd(OAc)2​ 0 °C45< 1Low (Safety hazards with diazomethane)
Me3​S(O)I / NaHRT3015Poor (Basic conditions cause epimerization)
Et2​Zn / CH2​I2​ -20 °C to RT 88 < 1 Optimal (High yield, stereoretentive)

Table 2: Comparative Enzyme Inhibition against SARS-CoV-2 3CLpro Impact of P2 scaffold substitution on peptidomimetic inhibitor potency[5].

P2 Scaffold (Substrate Mimic)IC 50​ (nM)Binding Entropic Penalty ( −TΔS )
L-Leucine125.0High (Flexible side chain)
L-Proline45.2Moderate (Partial rigidity)
(S)-5-azaspiro[2.4]heptane 8.4 Low (Complete conformational lock)

Downstream Application: Peptidomimetic Enzyme Inhibition

Once synthesized, Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride serves as the core P2 recognition element. In the development of viral protease inhibitors (such as CMX990), the secondary amine is coupled to a P3 capping group (e.g., via HATU/DIPEA coupling), and the methyl ester is subsequently hydrolyzed to a carboxylic acid[5]. This acid is then coupled to a P1 lactam bearing an electrophilic warhead (e.g., an aryloxymethyl ketone or nitrile) designed to form a covalent adduct with the catalytic Cys145 of the target enzyme[5].

By strictly adhering to the self-validating protocols outlined above, researchers ensure the high stereochemical purity required to maximize the pharmacological efficacy of the final spiro-proline derivatives.

References

  • [2] MDPI Molecules. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at:[Link]

  • [3] US Patent US8927739B2. Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Available at:

  • [4][6] Bioorganic & Medicinal Chemistry Letters. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Available at: [Link]

  • [5] ACS Medicinal Chemistry Letters (via PMC). Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead. Available at:[Link]

Sources

Method

Application Notes and Protocols for Methyl 5-azaspiro[2.4]heptane-6-carboxylate: A Constrained Proline Analog for Peptide and Drug Discovery

Introduction: The Pursuit of Conformational Control in Peptide Science The intrinsic flexibility of peptides, while crucial for their diverse biological roles, often presents a significant hurdle in the development of th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Conformational Control in Peptide Science

The intrinsic flexibility of peptides, while crucial for their diverse biological roles, often presents a significant hurdle in the development of therapeutic agents with enhanced potency, selectivity, and metabolic stability. Proline, unique among the proteinogenic amino acids, imparts a significant conformational restriction on the peptide backbone.[1][2] However, the demand for even greater structural rigidity has spurred the development of a wide array of proline analogs.[1] These modified residues serve as powerful tools to dissect structure-activity relationships (SAR) and to engineer peptides with precisely tailored three-dimensional structures.

This guide focuses on Methyl 5-azaspiro[2.4]heptane-6-carboxylate , a conformationally constrained proline analog featuring a spirocyclic cyclopropane ring fused to the pyrrolidine core. This unique structural feature significantly restricts the puckering of the five-membered ring and influences the cis-trans isomerization of the preceding peptide bond, thereby offering a predictable means of modulating peptide secondary structure.[3][4] Its incorporation into the blockbuster antiviral drug Ledipasvir , an inhibitor of the Hepatitis C Virus (HCV) NS5A protein, underscores its significance in modern medicinal chemistry.[5]

These application notes provide a comprehensive overview of the properties of Methyl 5-azaspiro[2.4]heptane-6-carboxylate, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the biophysical characterization of the resulting constrained peptides.

Physicochemical Properties of the Spirocyclic Proline Analog

The introduction of the spirocyclic system imparts distinct physicochemical properties compared to native proline. The N-Boc protected carboxylic acid derivative, a common precursor, provides insight into these characteristics.

PropertyValue (Predicted/Experimental)Source
Molecular Weight155.19 g/mol (for methyl ester)ChemScene
Molecular FormulaC₈H₁₃NO₂ (for methyl ester)ChemScene
XLogP31.5 (for N-Boc-acid)Echemi
PSA (Polar Surface Area)66.8 Ų (for N-Boc-acid)Echemi
Water SolubilitySlightly Soluble (3.9 g/L at 25°C for N-Boc-acid)Echemi
Storage2-8°C, sealed in dry conditionsChemScene

Note: Data for the N-Boc protected carboxylic acid is presented as a close analog to the methyl ester for general guidance.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of sterically hindered amino acids like Methyl 5-azaspiro[2.4]heptane-6-carboxylate requires optimization of standard SPPS protocols. The following protocols are designed for the Fmoc/tBu strategy.

Workflow for SPPS Incorporation

spss_workflow Resin Resin Swelling (e.g., Rink Amide in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Analog (Fmoc-AzaSpiro-OH, HATU/DIEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping If coupling incomplete Next_AA Continue Synthesis Wash2->Next_AA If coupling complete Capping->Next_AA Cleavage Cleavage & Deprotection (TFA Cocktail) Next_AA->Cleavage After final residue Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating the constrained proline analog in SPPS.

Protocol 1: Manual SPPS of Peptides Containing Methyl 5-azaspiro[2.4]heptane-6-carboxylate

This protocol is designed for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid (prepared from the corresponding methyl ester hydrochloride)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetic anhydride (for capping, optional)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[6]

  • Coupling of Standard Amino Acids:

    • In a separate vessel, pre-activate the standard Fmoc-amino acid (3-5 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion using a Kaiser test.[7]

    • Wash the resin with DMF (3 times) and DCM (2 times).

  • Coupling of Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid:

    • Rationale: Due to the steric hindrance of the spirocyclic system, a more potent coupling reagent and extended reaction times are necessary to ensure complete acylation.

    • Use a higher excess of the Fmoc-protected spiro-proline analog (5-10 equivalents).

    • Pre-activate the amino acid with HATU (4.9 equivalents) and DIEA (10 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the resin.

    • Extend the coupling time to 4-12 hours at room temperature. Alternatively, perform the coupling at a slightly elevated temperature (e.g., 35-40°C) for 2-4 hours.

    • Crucial Step: Perform a double coupling. After the initial coupling period, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid.[6]

    • After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Confirm coupling completion with a Kaiser test. If the test is still positive, proceed with a capping step.

  • Capping (Optional):

    • Treat the resin with a solution of acetic anhydride/DIEA/DMF (5:6:89 v/v/v) for 30 minutes to cap any unreacted amino groups.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection:

    • After synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Biophysical and Structural Analysis of Constrained Peptides

The incorporation of Methyl 5-azaspiro[2.4]heptane-6-carboxylate is expected to induce significant conformational changes in the peptide backbone. A combination of spectroscopic and computational methods is essential to characterize these effects.

Expected Conformational Effects:
  • Restricted Ring Pucker: The spiro-fused cyclopropane ring severely limits the conformational flexibility of the pyrrolidine ring, locking it into a more defined pucker.

  • Influence on ω Angle: The steric bulk of the spiro-system can influence the cis-trans equilibrium of the preceding Xaa-Pro bond, often favoring the trans conformation.[2]

  • Induction of Secondary Structures: By restricting the φ (phi) and ψ (psi) dihedral angles, this analog can stabilize specific secondary structures such as β-turns and polyproline II (PPII) helices.[3][8]

Workflow for Conformational Analysis

analysis_workflow Peptide Synthesized Peptide CD Circular Dichroism (CD) Spectroscopy Peptide->CD Secondary Structure Estimation NMR 2D NMR Spectroscopy (COSY, TOCSY, NOESY/ROESY) Peptide->NMR Resonance Assignment & Distance Restraints Structure 3D Structure Ensemble NMR->Structure MD Molecular Dynamics (MD) Simulations MD->Structure Refinement & Dynamics Analysis Conformational Analysis (Dihedral angles, H-bonds, Turns) Structure->Analysis

Caption: A typical workflow for the detailed conformational analysis of peptides.

Protocol 2: Conformational Analysis using NMR and CD Spectroscopy
  • Circular Dichroism (CD) Spectroscopy:

    • Objective: To obtain an initial assessment of the secondary structure content of the peptide in solution.

    • Procedure:

      • Dissolve the lyophilized peptide in an appropriate solvent (e.g., phosphate buffer, trifluoroethanol).

      • Acquire CD spectra in the far-UV region (190-260 nm).

      • Analyze the spectra for characteristic signatures of α-helices, β-sheets, β-turns, or random coil structures.[9]

    • Interpretation: A comparison of the CD spectrum of the spiro-proline containing peptide with its native proline counterpart can provide initial evidence of a conformational shift.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the three-dimensional structure of the peptide in solution at atomic resolution.

    • Procedure:

      • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

      • Acquire a series of 2D NMR experiments, including:

        • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

        • TOCSY (Total Correlation Spectroscopy): To assign all protons within an amino acid residue.[10]

        • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]

      • Assign all proton resonances in the peptide.

      • Use the NOE-derived distance restraints and dihedral angle restraints (from ³J-coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

    • Expert Insight: The presence of the spirocyclic analog may lead to unique chemical shifts for neighboring protons, which can be diagnostic of its conformational influence. The analysis of the Hα chemical shifts can provide qualitative information about the backbone conformation.[12]

Computational Modeling
  • Objective: To complement experimental data and to explore the conformational landscape of the peptide.

  • Methods:

    • Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the peptide in solution and to assess the stability of different conformations.[13]

    • Quantum Mechanics (QM) Calculations: To accurately model the electronic structure and preferred geometry of the spirocyclic residue itself.

  • Rationale: Computational modeling can help to rationalize the experimental findings from CD and NMR spectroscopy and provide a more complete understanding of how the constrained analog dictates the peptide's structure.[14]

Application in Drug Discovery: The Case of Ledipasvir

Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a crucial building block in the synthesis of Ledipasvir (Harvoni®), a highly effective direct-acting antiviral agent for the treatment of chronic HCV.[5][15]

ledipasvir_pathway cluster_hcv HCV Replication Cycle cluster_drug Mechanism of Action Polyprotein HCV Polyprotein NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Replication Viral RNA Replication & Assembly NS5A->Replication Ledipasvir Ledipasvir (contains spiro-proline analog) Inhibition Inhibition of NS5A Ledipasvir->Inhibition Inhibition->NS5A

Caption: Simplified schematic of Ledipasvir's mechanism of action.

In Ledipasvir, the spirocyclic proline analog serves to:

  • Provide a Rigid Scaffold: The constrained nature of the analog helps to orient the other pharmacophoric groups of the drug molecule in the optimal conformation for binding to the NS5A protein.

  • Enhance Pharmacokinetic Properties: The unique three-dimensional shape and potential for improved metabolic stability contribute to the drug's favorable pharmacokinetic profile, allowing for once-daily dosing.[16]

The successful application of this analog in Ledipasvir highlights the power of using conformationally constrained building blocks to design highly potent and specific therapeutic agents.

Conclusion and Future Perspectives

Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a valuable tool for researchers in peptide chemistry and drug discovery. Its ability to impart significant conformational constraint makes it an excellent choice for:

  • Probing the bioactive conformations of peptides.

  • Stabilizing desired secondary structures.

  • Improving the drug-like properties of peptide-based therapeutics.

Future research in this area will likely focus on the development of new synthetic routes to this and related spirocyclic amino acids, as well as a more detailed exploration of their conformational effects in a wider range of peptide contexts. The continued application of these building blocks will undoubtedly lead to the discovery of new and improved peptide-based drugs and research tools.

References

  • Parrot, I., Martinez, A., et al. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications, 14(1), 2035. Available at: [Link]

  • Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
  • Juaristi, E. (Ed.). (2014).
  • Link, J. O., Taylor, J. G., Xu, L., et al. (2014). Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 57(5), 2033–2046. Available at: [Link]

  • Cavelier, F., Marchand, D., Mbassi, P., Martinez, J., & Marraud, M. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621–625. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Zerbe, O. (Ed.). (2003). Bio-NMR in drug research. John Wiley & Sons.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Chekmenev, E. Y., & Verdes, D. (2018). Computational Modeling of Peptides. In Methods in Molecular Biology (Vol. 1777, pp. 263-286). Humana Press.
  • Gadek, T. R., & Still, W. C. (1984). Molecular modeling of peptides. In The Peptides (Vol. 7, pp. 1-33). Academic Press.
  • Gilead Sciences, Inc. (2014). HARVONI® (ledipasvir and sofosbuvir) tablets, for oral use. Prescribing Information. Available at: [Link]

  • DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Torgerson, J. R., & Schepartz, A. (2002). Conformational preferences of α-substituted proline analogues. Journal of the American Chemical Society, 124(11), 2497–2505. Available at: [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Roy, A., Kucukural, A., & Zhang, Y. (2010). I-TASSER: a unified platform for automated protein structure and function prediction.
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747–6756. Available at: [Link]

  • Nakamura, T., & Kihara, H. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1993. Available at: [Link]

  • Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide.
  • Pierattelli, R., Banci, L., & Turner, D. L. (2007). NMR of peptides. eMagRes, 1-15.
  • Scheraga, H. A., Khalili, M., & Liwo, A. (2007). Protein-folding dynamics: overview of molecular simulation techniques. Annual review of physical chemistry, 58, 57-83.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • D'Andrea, L. D., & De Capua, A. (2022). Navigating complex peptide structures using macrocycle conformational maps. Chemical Science, 13(16), 4554-4565.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges for Methyl 5-azaspiro[2.4]heptane-6-carboxylate

Welcome to the technical support guide for the purification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile spirocyclic proline analogue, a key intermediate in the synthesis of various biologically active molecules, including the hepatitis C virus NS5A inhibitor, Ledipasvir.[1][2]

The unique structure of this compound, featuring a basic secondary amine within a strained spirocyclic system, presents specific purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate and its derivatives.

Question 1: My compound is streaking or tailing significantly on a silica gel TLC plate and column. What is causing this and how can I fix it?

Answer:

This is the most common issue encountered when purifying spirocyclic amines and is almost certainly due to the interaction between the basic nitrogen atom of your compound and the acidic silanol groups on the surface of the silica gel. This strong, often irreversible, binding leads to poor peak shape, reduced recovery, and inefficient separation.

Causality: The lone pair of electrons on the secondary amine acts as a Lewis base, while the protons of the silanol groups (Si-OH) on the silica surface are Lewis acids. This acid-base interaction causes the compound to "stick" to the stationary phase, resulting in tailing.

Solutions:

  • Mobile Phase Modification (The Standard Approach): The most effective solution is to add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, minimizing their interaction with your product.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., ethyl acetate/hexanes).

    • Alternative Modifier: For more polar systems, a solution of 1-2% ammonia in methanol can be used as a component of the eluent.[3]

    • Rationale: These volatile amines effectively compete with your product for binding sites on the silica gel, leading to symmetrical peaks and improved chromatographic performance.[4]

  • Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds.[4]

    • Deactivated or Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • Reversed-Phase Chromatography: See Question 3 for a detailed discussion.

Question 2: I am struggling to separate my product from a closely-eluting impurity. What advanced strategies can I employ?

Answer:

Co-elution of impurities with similar polarity, such as diastereomers, regioisomers, or residual starting materials, is a frequent challenge in spirocyclic chemistry.[5] A systematic approach is required to achieve high purity.

Solutions:

  • Optimize Flash Chromatography Conditions:

    • Shallow Gradient Elution: A slow, shallow gradient is often much more effective than an isocratic (constant solvent mixture) or steep gradient elution for separating closely-related compounds.[5] Start with a low polarity mobile phase and gradually increase the polarity over many column volumes.

    • Solvent System Screening: Do not assume that a standard ethyl acetate/hexane system is optimal. Experiment with different solvent systems that offer alternative selectivities. Consider solvents like dichloromethane (DCM), methyl tert-butyl ether (MTBE), or adding small amounts of methanol or isopropanol to your primary solvents.

  • Consider Preparative HPLC: For very difficult separations or when very high purity (>99.5%) is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice due to its superior resolving power.[5] Both normal-phase and reversed-phase systems can be highly effective.

  • Chemical Intervention (Workup Modification): Before chromatography, consider if the impurity can be removed chemically. For example, if you are purifying the free base form of the title compound and have a non-basic starting material as an impurity, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1N HCl). Your basic product will move to the aqueous layer, while the neutral impurity remains in the organic layer. You can then basify the aqueous layer and re-extract your purified product.

Question 3: My compound is a solid, but I can't get it to recrystallize. What should I do?

Answer:

Recrystallization is an excellent and scalable purification technique for solids, often yielding very high-purity material.[6][7] Failure to crystallize is typically due to an inappropriate solvent choice or the presence of impurities that inhibit crystal lattice formation.

Causality: For successful recrystallization, a solvent must be found in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of your crude material in a range of solvents with varying polarities at both room temperature and their boiling points.

Solvent Polarity Example Solvents
Non-Polar Hexanes, Heptane, Cyclohexane
Intermediate Toluene, Diethyl Ether, Ethyl Acetate (EtOAc), Isopropanol (IPA)
Polar Acetone, Acetonitrile (MeCN), Ethanol (EtOH), Methanol (MeOH)
  • Employ a Two-Solvent (Solvent/Anti-Solvent) System: This is a powerful technique when a single suitable solvent cannot be found.

    • Procedure: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or DCM).

    • Addition: Slowly add a "poor" or "anti-solvent" in which your compound is insoluble (e.g., hexanes or heptane) at room temperature or while gently warming, until the solution becomes faintly cloudy (the saturation point).

    • Crystallization: Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure material from a previous batch, add a single tiny crystal to the saturated solution to act as a template for crystallization.

  • Consider Salt Formation: If the free base is an oil or proves difficult to crystallize, converting it to a salt can be highly effective. The hydrochloride salt of spirocyclic amines is often a well-defined, crystalline solid.[8] This can be achieved by dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether.

Purification Workflow Diagram

The following diagram outlines a logical workflow for tackling the purification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate.

Purification_Workflow cluster_start Initial Analysis cluster_methods Primary Purification Method Selection cluster_chrom Chromatography Troubleshooting cluster_recryst Recrystallization Troubleshooting cluster_end Final Product start Crude Product is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst  Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily success_recryst Successful? try_recryst->success_recryst analyze_tlc Analyze TLC Plate chromatography->analyze_tlc tailing Streaking or Tailing? analyze_tlc->tailing add_modifier Add Et3N or NH3 to Eluent tailing->add_modifier  Yes coelution Poor Separation? tailing->coelution No add_modifier->coelution optimize_grad Optimize Gradient & Solvents coelution->optimize_grad  Yes pure_product Pure Product coelution->pure_product No prep_hplc Consider Prep HPLC optimize_grad->prep_hplc prep_hplc->pure_product solvent_screen Systematic Solvent Screen success_recryst->solvent_screen No success_recryst->pure_product  Yes induce Induce (Scratch/Seed) solvent_screen->induce salt Consider Salt Formation induce->salt salt->chromatography

Caption: A decision tree for troubleshooting purification.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for Methyl 5-azaspiro[2.4]heptane-6-carboxylate and its salts? A: The free base should be stored in a tightly sealed container in a dry, well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended. The hydrochloride salt is generally more stable but should be stored under an inert atmosphere at 2-8°C, as it can be hygroscopic.

Q: How do I choose between normal-phase and reversed-phase chromatography for this compound? A: The choice depends on the properties of your crude mixture and the impurities present.

  • Normal-Phase (e.g., Silica Gel): This is the most common starting point. It is ideal if your crude material dissolves well in less polar organic solvents like DCM, ethyl acetate, or hexanes. Remember to use a basic modifier as discussed above.[4]

  • Reversed-Phase (e.g., C18 Silica): This is an excellent choice if your crude material is more soluble in polar solvents like methanol, acetonitrile, or water.[4] It is also a powerful alternative when normal-phase fails to provide adequate separation. For this basic compound, adding a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase will protonate the amine, leading to sharper peaks and better chromatography.

Q: My synthesis involves a Boc-protected intermediate, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. How does this affect purification? A: The Boc protecting group makes the nitrogen non-basic. Therefore, you will not experience the tailing issues seen with the free amine on silica gel, and you do not need to add a basic modifier to your eluent. The Boc-protected compound is also significantly less polar than the free amine, so your mobile phase will typically consist of a lower percentage of polar solvent (e.g., more hexanes in an ethyl acetate/hexanes system).

Q: Can this compound undergo decomposition on silica gel? A: While generally stable, some sensitive spirocyclic compounds can degrade on highly acidic silica, especially with prolonged exposure.[5] If you observe the appearance of new, more polar spots on your TLC plate after letting it sit for an extended period, or if your column yield is unexpectedly low, this may be occurring. In such cases, deactivating the silica by pre-treating the column with your modified eluent or switching to a less acidic stationary phase like alumina is recommended.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Sample Preparation: Dissolve the crude Methyl 5-azaspiro[2.4]heptane-6-carboxylate in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (dry loading) and evaporate the solvent until a free-flowing powder is obtained. This prevents streaking at the origin.

  • Column Packing: Select an appropriate size silica gel column. Wet the column with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate w/ 1% Et₃N).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually and slowly increase the polarity of the eluent based on your TLC analysis (e.g., increase to 80:20 Hexane:Ethyl Acetate w/ 1% Et₃N).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization using a Two-Solvent System
  • Dissolution: Place the crude solid material in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) with stirring until the solid is fully dissolved.

  • Saturation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until a persistent cloudiness is observed.

  • Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis. BenchChem Technical Support.
  • Bull, J. A., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
  • Chen, Y., et al. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Singh, K., et al. (2017). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. ACS Medicinal Chemistry Letters.
  • University of California, Los Angeles. (n.d.).
  • Carrel, A., et al. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Sigma-Aldrich. (n.d.). (3S)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid. Product Page.
  • MilliporeSigma. (n.d.). (3S)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid | 331951-85-0. Product Page.
  • BLDpharm. (n.d.). 1296797-07-3|Methyl (S)-5-azaspiro[2.
  • King, A. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • LibreTexts. (2022).
  • University of Toronto. (n.d.).
  • ChemScene. (n.d.). (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid. Product Page.
  • CLEARSYNTH. (n.d.). (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid. Product Page.
  • Rameshar, X., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules.
  • MilliporeSigma. (n.d.). (S)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride | 2200278-74-4. Product Page.
  • CymitQuimica. (n.d.). CAS 1296797-07-3: (S)-Methyl 5-azaspiro[2.

Sources

Optimization

Troubleshooting the enantioselective synthesis of azaspiro compounds

Welcome to the Application Scientist Support Portal for Asymmetric Catalysis. The enantioselective synthesis of azaspiro compounds—privileged scaffolds in modern drug discovery—presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal for Asymmetric Catalysis.

The enantioselective synthesis of azaspiro compounds—privileged scaffolds in modern drug discovery—presents unique mechanistic challenges. Because these structures feature a sterically congested quaternary spirocenter adjacent to a nitrogen heterocycle, their construction requires highly ordered transition states. Minor perturbations in catalyst purity, ligand sterics, or reaction kinetics can lead to catastrophic drops in enantiomeric excess (e.e.), diastereomeric ratio (d.r.), or overall yield.

This knowledge base provides field-proven troubleshooting guides, causal analyses, and self-validating protocols to resolve the most common failure modes in organocatalytic, transition-metal, and biocatalytic azaspirocycle syntheses.

Knowledge Base Article 01: Organocatalysis

Issue: Severe e.e. Drop in Chiral Phosphoric Acid (CPA) Catalyzed Povarov Reactions

Symptom: You are synthesizing azaspirocycles via a three-component Povarov reaction (aldehyde, aniline, and enecarbamate) or dearomatization using a BINOL-derived Chiral Phosphoric Acid[1][2]. During scale-up, the e.e. drops from >95% to <60%, despite using the same catalyst loading.

Causality: Chiral phosphoric acids are highly susceptible to trace metal poisoning. Cations (e.g., Ca²⁺, Mg²⁺, or transition metals from glassware, stir bars, or commercial reagents) coordinate with the phosphate to form metal-phosphate complexes[3]. This metal complex either acts as a highly active racemic background catalyst or distorts the precisely engineered hydrogen-bonding network required for the multipoint-controlled chiral transition state.

Solution: Implement a strict acid-washing protocol for both the CPA catalyst and the reaction glassware to ensure the catalyst remains in its active, metal-free Brønsted acid form[3]. For highly demanding substrates, switching to a sterically confined, bowl-shaped CPA (e.g., OCF-CPA bearing an o-CF₃-aryl group on an H8-BINOL framework) restricts the rotational degrees of freedom in the transition state, locking in high enantioselectivity[4][5].

Self-Validating Protocol: Acid-Washing Chiral Phosphoric Acids

  • Dissolution: Dissolve the CPA (e.g., 500 mg) in 20 mL of analytical-grade dichloromethane (DCM).

  • Cation Displacement: Transfer to a separatory funnel and wash the organic layer three times with an equal volume of 1 N HCl. Mechanism: The high proton concentration forces the protonation of the phosphate, displacing coordinated metal cations into the aqueous phase.

  • Neutralization: Wash the organic layer once with saturated aqueous NaCl (brine) to remove excess HCl.

  • Drying & Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dry the resulting powder under high vacuum for 12 hours.

  • Validation Checkpoint: Run a 0.05 mmol pilot reaction. If chiral HPLC confirms the e.e. is restored to >95%, the catalyst is successfully metal-free. If e.e. remains low, wash your Schlenk flasks with an EDTA solution prior to use.

Knowledge Base Article 02: Transition Metal Catalysis

Issue: Poor Diastereoselectivity (d.r.) and High Dimerization in Dirhodium Cyclopropanation

Symptom: When synthesizing azaspiro[n.2]alkanes via the cyclopropanation of exocyclic N-heterocycles with donor/acceptor diazo compounds, the reaction yields high amounts of carbene dimers and poor d.r. (e.g., 1.5:1), even if the e.e. is acceptable[6].

Causality: Unlike monosubstituted alkenes, 1,1-disubstituted exocyclic alkenes present a severe steric challenge. Standard C4-symmetric phthalimido-derived rhodium catalysts fail to differentiate the faces of the incoming alkene effectively[6]. Furthermore, if the local concentration of the highly electrophilic rhodium carbenoid intermediate is too high, bimolecular carbene dimerization outcompetes the desired [2+1] cycloaddition.

Solution: Switch to the highly sterically demanding catalyst Rh₂(S-p-PhTPCP)₄ [6]. To suppress dimerization, the steady-state concentration of the diazo compound must be kept near zero using a strict syringe-pump addition protocol.

Quantitative Data: Catalyst Performance Comparison

Catalyst System Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Turnover Number (TON)
Standard Phthalimido-Rh₂ 60–75% 1.2:1 to 2.4:1 70–86% < 1,000
Rh₂(S-p-PhTPCP)₄ 82–83% 11:1 to 14:1 90–99% 8,200 to 83,000

Data summarizes the optimized parameters for azaspiro[n.2]alkane synthesis[6].

Self-Validating Protocol: Ultra-Low Loading Slow-Addition Cyclopropanation

  • System Preparation: Flame-dry a Schlenk flask. Add the exocyclic N-heterocycle (1.0 equiv) and Rh₂(S-p-PhTPCP)₄ (0.001 to 0.01 mol %)[6][7]. Dissolve in anhydrous, degassed DCM.

  • Syringe Pump Setup: Dissolve the diazo compound (1.2 equiv) in anhydrous DCM and load it into a gas-tight syringe.

  • Kinetic Control (Slow Addition): Inject the diazo solution into the reaction mixture via a syringe pump over a strict 3-hour period at 25 °C. Mechanism: This ensures the rate of carbenoid formation is the rate-limiting step, funneling the intermediate exclusively toward the alkene.

  • Validation Checkpoint: Monitor the crude mixture via ¹H NMR. The absence of characteristic alkene proton shifts (typically 6.0–6.5 ppm) corresponding to the carbene dimer confirms the addition rate was optimal.

RhCatalysis A Diazo Compound + Rh2(S-p-PhTPCP)4 B Electrophilic Rhodium Carbenoid Intermediate A->B Catalyst Activation C N2 Gas A->C -N2 E Stereocontrolled[2+1] Cycloaddition (TS) B->E Face-Selective Approach G Carbene Dimerization (Undesired Side Product) B->G Fast Addition / High Concentration D Exocyclic N-Heterocycle (Alkene Acceptor) D->E F Azaspiro[n.2]alkane (High d.r. & e.e.) E->F Catalyst Release (Up to 83,000 TON)

Mechanistic pathway of Rh2(S-p-PhTPCP)4-catalyzed enantioselective azaspirocyclopropanation.

Knowledge Base Article 03: Biocatalysis

Issue: Loss of Stereocontrol and Yield in Enzymatic Stereodivergent Synthesis

Symptom: You are attempting a stereodivergent synthesis of azaspiro[2.y]alkanes using engineered protoglobin-based carbene transferases[8]. Upon scaling up to higher substrate concentrations (e.g., >50 mM), the enzyme precipitates, and both conversion and stereoselectivity crash.

Causality: To solubilize high concentrations of organic substrates, chemists often add organic co-solvents (like DMSO or MeOH). However, these solvents strip the essential hydration shell from the engineered protoglobins, causing the protein to unfold. Once the tertiary structure is compromised, the native iron-heme cofactor loses its highly specific chiral environment, leading to racemic background reactions or complete catalyst death[7][8].

Solution: Eliminate organic co-solvents entirely. The engineered protoglobin platform is uniquely robust and designed to operate under strictly aqueous, heterogeneous conditions.

Self-Validating Protocol: Gram-Scale Biocatalytic Carbene Transfer

  • Lysate Preparation: Use lyophilized E. coli lysate containing the engineered protoglobin as the catalyst rather than purified protein[8]. This is not only more scalable but the cellular debris provides a stabilizing matrix for the enzyme.

  • Aqueous Suspension: Suspend the lysate in a strictly aqueous buffer (e.g., M9-N buffer or phosphate buffer, pH 7.4). Do not add organic co-solvents.

  • Substrate Loading: Add the unsaturated exocyclic N-heterocycle and diazo reagent directly to the aqueous phase to achieve a substrate concentration of up to 150 mM (approx. 25 g/L)[7][8]. The reaction will proceed as a suspension/emulsion.

  • Validation Checkpoint: Visually inspect the reaction. A healthy reaction will remain a turbid, uniform suspension without localized hard precipitation of denatured protein. High conversion (>99%) and excellent stereoselectivity (e.r. >99.5:0.5) will be achieved directly from the biphasic mixture[8].

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Scalability of 5-Azaspiro[2.4]heptane Synthesis

For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-azaspiro[2.4]heptane and its derivatives is a critical process in the development of various biologically active molecules, including pot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-azaspiro[2.4]heptane and its derivatives is a critical process in the development of various biologically active molecules, including potent antiviral agents like ledipasvir, used in the treatment of Hepatitis C virus (HCV) infections.[1] As the demand for these complex scaffolds increases, so does the need for robust and scalable synthetic routes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis and scale-up of 5-azaspiro[2.4]heptane.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of 5-azaspiro[2.4]heptane, offering explanations and actionable solutions.

Question 1: Low Yield in the Spirocyclization Step

Potential Cause: Inefficient formation of the spirocyclic ring is a common bottleneck. This can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions.[2]

Solutions:

  • Reaction Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular spirocyclization. Employing high-dilution principles by reducing the concentration of the starting material can significantly improve the yield of the spirocyclic product.[2]

  • Temperature Optimization: The reaction temperature plays a crucial role in reaction kinetics. If the reaction is sluggish, a systematic, incremental increase in temperature (e.g., in 10-20 °C intervals) may be beneficial. Conversely, if the formation of side products is observed, lowering the temperature could favor the desired reaction pathway.[2]

  • Catalyst Selection and Loading: The choice of catalyst is critical. For instance, in phase-transfer catalysis approaches, the efficiency of the chiral catalyst directly impacts the yield.[1] If yields are low, consider screening different catalysts or increasing the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%).[2]

  • Reagent Addition: Slow addition of one of the reactants can help to maintain a low concentration of reactive intermediates, thereby minimizing side reactions.

Question 2: Formation of Significant Side Products

Potential Cause: The presence of impurities or the inherent reactivity of the intermediates can lead to the formation of undesired byproducts. For example, in the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, the formation of isomeric impurities can complicate purification.

Solutions:

  • Control of Reaction Stoichiometry: Precise control over the stoichiometry of the reactants is essential to minimize the formation of byproducts arising from excess reagents.

  • Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related impurities.

  • Purification of Starting Materials: Ensure the purity of all starting materials and reagents before use. Impurities can sometimes act as catalysts for side reactions.

Question 3: Difficulties in Product Purification

Potential Cause: The physicochemical properties of 5-azaspiro[2.4]heptane derivatives, such as their polarity and potential for forming rotamers, can make purification by standard techniques like flash chromatography challenging.[1]

Solutions:

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification and can often provide material of high purity. Experiment with different solvent systems to find optimal crystallization conditions.

  • Alternative Chromatographic Techniques: If flash chromatography is ineffective, consider other techniques such as preparative HPLC or supercritical fluid chromatography (SFC), which can offer better resolution for closely related compounds.

  • Salt Formation: For basic amine products, conversion to a salt (e.g., hydrochloride salt) can facilitate purification by crystallization and improve the handling properties of the final compound.[3]

Question 4: Inconsistent Stereoselectivity in Asymmetric Synthesis

Potential Cause: Achieving high enantioselectivity is often a key objective, particularly in pharmaceutical applications.[1][4] Inconsistent stereoselectivity can result from factors such as catalyst poisoning, improper reaction setup, or the use of non-optimal chiral ligands.

Solutions:

  • Catalyst and Ligand Screening: The choice of the chiral catalyst and its corresponding ligand is paramount for achieving high stereoselectivity. A thorough screening of different catalyst/ligand combinations is often necessary to identify the optimal system for a specific transformation.

  • Solvent Effects: The solvent can have a significant impact on the stereochemical outcome of a reaction by influencing the conformation of the transition state. A screen of different solvents with varying polarities should be conducted.

  • Temperature Control: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lowering the reaction temperature often leads to an increase in enantiomeric excess.

Experimental Workflow: Troubleshooting Low Yield in Spirocyclization

Below is a DOT script that generates a flowchart for troubleshooting low yields in the spirocyclization step.

G start Low Yield in Spirocyclization Step check_concentration Is Reaction Concentrated? start->check_concentration reduce_concentration Reduce Concentration (High-Dilution Principle) check_concentration->reduce_concentration Yes check_temp Is Temperature Optimized? check_concentration->check_temp No reduce_concentration->check_temp adjust_temp Systematically Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No check_catalyst Is Catalyst System Effective? check_temp->check_catalyst Yes adjust_temp->check_catalyst optimize_catalyst Increase Catalyst Loading or Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst No check_reagent_addition Is Reagent Addition Controlled? check_catalyst->check_reagent_addition Yes optimize_catalyst->check_reagent_addition slow_addition Implement Slow Addition of a Reactant check_reagent_addition->slow_addition No end Improved Yield check_reagent_addition->end Yes slow_addition->end

Caption: Troubleshooting workflow for low spirocyclization yield.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-azaspiro[2.4]heptane derivatives?

The synthesis of 4-spirocyclopropyl proline derivatives, a key class of 5-azaspiro[2.4]heptanes, often involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid.[5] This is commonly achieved through variations of the Simmons-Smith reaction.[5] Alternative approaches include multi-component condensation reactions and ring-closing metathesis.[6]

Q2: What are the key safety considerations when synthesizing 5-azaspiro[2.4]heptane?

The synthesis may involve flammable solvents, corrosive reagents, and potentially hazardous intermediates. It is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.[7] For example, 5-methyl-5-azaspiro[2.4]heptan-7-amine is a flammable liquid and can cause severe skin burns and eye damage.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

Q4: Are there any databases where I can find more information on the properties of 5-azaspiro[2.4]heptane?

Yes, public chemical databases like PubChem provide comprehensive information on the chemical and physical properties, structure, and related literature for 5-azaspiro[2.4]heptane and its derivatives.[9]

Q5: What are some of the key applications of 5-azaspiro[2.4]heptane derivatives in drug discovery?

Their unique three-dimensional structure makes them valuable scaffolds in medicinal chemistry.[10] They are key intermediates in the synthesis of hepatitis C virus NS5A inhibitors and have also been investigated as potent orexin receptor antagonists.[11][12] The spirocyclic motif can lead to improved physicochemical properties, such as increased metabolic stability.[10]

III. Summary of Key Process Parameters for Scalability

ParameterRecommendation for ScalabilityRationale
Reaction Concentration Operate at the lowest effective concentration.Minimizes intermolecular side reactions and can improve selectivity for the desired intramolecular cyclization.[2]
Temperature Control Implement precise and consistent temperature control.Ensures reproducible reaction rates and selectivity, preventing the formation of temperature-induced byproducts.[2]
Reagent Purity Use high-purity starting materials and reagents.Reduces the risk of side reactions and simplifies downstream purification.
Purification Strategy Develop a robust crystallization or alternative chromatography method early.Avoids purification becoming a bottleneck at larger scales.[1]
Process Safety Conduct a thorough safety assessment before scaling up.Identifies potential hazards and ensures appropriate safety measures are in place.[7]
General Synthesis and Key Intermediates

The following diagram illustrates a general synthetic pathway towards 5-azaspiro[2.4]heptane derivatives, highlighting key intermediates.

G cluster_0 Starting Material cluster_1 Key Intermediate Generation cluster_2 Spirocyclization Proline Derivative Proline Derivative Methylene-substituted Proline Methylene-substituted Proline Proline Derivative->Methylene-substituted Proline Olefination 5-Azaspiro[2.4]heptane Derivative 5-Azaspiro[2.4]heptane Derivative Methylene-substituted Proline->5-Azaspiro[2.4]heptane Derivative Cyclopropanation

Caption: General synthetic pathway to 5-azaspiro[2.4]heptane derivatives.

IV. References

  • Gotor-Fernández, V., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available from: [Link]

  • Gilead Sciences, Inc. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents. Available from:

  • Cai, C., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry. Available from: [Link]

  • Gilead Sciences, Inc. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents. Available from:

  • de Meijere, A., et al. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of spirocyclization towards 2aa. Available from: [Link]

  • Wirth, T. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-Resolution Microscopy. bioRxiv. Available from: [Link]

  • Eastman, T. W., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available from: [Link]

  • Wirth, T. (2021). Systematic Tuning of Rhodamine Spirocyclization for Super-resolution Microscopy. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • Arnold, F. H., et al. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available from: [Link]

  • Gilead Sciences, Inc. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents. Available from:

  • Shi, F., et al. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Azaspiro(2.4)heptane. PubChem. Available from: [Link]

  • Chemical Safety. (n.d.). chemical label 5-methyl-5-azaspiro[2.4]heptan-7-amine. Available from: [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Available from: [Link]

  • Scott, J. S., et al. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available from: [Link]

  • Gilead Sciences, Inc. (2014). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents. Available from:

  • Coleman, P. J., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Available from: [Link]

  • ResearchGate. (2013). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). Available from: [Link]

  • European Patent Office. (n.d.). Azaspiroheptanes and octanes and processes for their production. Google Patents. Available from:

  • Environmental Protection Agency. (2025). 5-Azaspiro[2.4]heptane-5-carboxylic acid, 1-amino-, phenylmethyl ester. Available from: [Link]

Sources

Optimization

Overcoming diastereoselectivity issues in azaspiro[2.4]heptane synthesis

Welcome to the Technical Support Center for the synthesis of azaspiro[2.4]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of azaspiro[2.4]heptane derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of diastereoselectivity in this critical synthetic process. The azaspiro[2.4]heptane scaffold, a key structural motif in modern medicinal chemistry, presents unique stereochemical challenges. This resource aims to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: We are observing a low diastereomeric ratio (d.r.) in our [3+2] cycloaddition reaction to form the azaspiro[2.4]heptane core. What are the primary factors influencing this and how can we improve it?

A1: Low diastereoselectivity in the [3+2] cycloaddition of an azomethine ylide with a cyclopropylidene-containing dipolarophile is a frequent challenge. The stereochemical outcome is dictated by the transition state geometry of the cycloaddition. Several factors can be tuned to enhance the diastereomeric ratio:

  • Solvent Polarity: The solvent plays a critical role in stabilizing or destabilizing the transition states leading to different diastereomers. It is advisable to screen a range of solvents with varying polarities.[1] Non-polar solvents like toluene or THF often provide different selectivity compared to polar aprotic solvents like acetonitrile or DMF. In some cases, highly polar protic solvents such as ethanol can influence the stereochemical outcome through hydrogen bonding interactions.

  • Reaction Temperature: Lowering the reaction temperature is a common and effective strategy to improve diastereoselectivity.[1][2] According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states has a more pronounced effect on the product ratio at lower temperatures, favoring the formation of the kinetically preferred product.

  • Catalyst and Ligand System: For catalyzed versions of the [3+2] cycloaddition, the choice of metal catalyst and chiral ligand is paramount. The ligand's steric and electronic properties create a chiral environment that directs the approach of the reactants, favoring one transition state over the other. For instance, in metal-catalyzed reactions, varying the ligand from a phosphine to an N-heterocyclic carbene (NHC) can significantly alter the d.r.

  • Steric Hindrance of Substituents: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can strongly influence facial selectivity.[1] Larger substituents will preferentially occupy positions that minimize steric clash in the transition state, thereby directing the cycloaddition to a specific face.

Q2: We are attempting a rhodium-catalyzed cyclopropanation to construct the azaspiro[2.4]heptane system and are struggling with both diastereoselectivity and enantioselectivity. What are the key parameters to investigate?

A2: Rhodium-catalyzed cyclopropanation of exocyclic methylene pyrrolidines with donor/acceptor carbenes is a powerful method for accessing azaspiro[2.4]heptanes. However, achieving high stereocontrol requires careful optimization of the catalyst system.

The choice of the chiral dirhodium tetracarboxylate catalyst is the most critical factor.[3] Catalysts with bulky ligands create a more defined chiral pocket, which enhances the recognition of the substrate and directs the approach of the carbene to one face of the double bond. For instance, sterically demanding catalysts like Rh2(S-pPhTPCP)4 have been shown to provide excellent diastereoselectivity and enantioselectivity in the cyclopropanation of N-Boc-3-methylenepiperidine, a related system.[3] It is highly recommended to screen a variety of chiral dirhodium catalysts to identify the optimal one for your specific substrate.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Scenario: A researcher is performing a thermal [3+2] cycloaddition between an N-substituted azomethine ylide and ethyl cyclopropylideneacetate, resulting in a nearly 1:1 mixture of diastereomers.

Causality Analysis and Troubleshooting Workflow

The observed lack of selectivity suggests that the energy difference between the two transition states leading to the diastereomeric products is minimal under the current reaction conditions. The goal is to amplify this energy difference.

G cluster_0 Problem: Low Diastereoselectivity (d.r. ≈ 1:1) cluster_1 Troubleshooting Steps cluster_2 Expected Outcome P Low Diastereomeric Ratio T1 Step 1: Temperature Optimization (Kinetic vs. Thermodynamic Control) P->T1 Initial Check T2 Step 2: Solvent Screening (Transition State Stabilization) T1->T2 If d.r. still low T3 Step 3: Substrate Modification (Steric Influence) T2->T3 If solvent effect is minimal T4 Step 4: Catalyst/Additive Screening (Chiral Environment/Lewis Acid Activation) T3->T4 For further optimization O Improved Diastereomeric Ratio T4->O Successful Optimization G cluster_0 Problem: Inconsistent Diastereoselectivity cluster_1 Troubleshooting Steps cluster_2 Expected Outcome P Variable d.r. between batches T1 Step 1: Reagent and Solvent Purity Check (Anhydrous conditions, fresh reagents) P->T1 Initial Investigation T2 Step 2: Strict Control of Reaction Concentration (Intermolecular vs. Intramolecular pathways) T1->T2 If purity is not the issue T3 Step 3: Standardize Rate of Addition (Maintaining pseudo-high dilution) T2->T3 If concentration effects are suspected T4 Step 4: Investigate Effect of Additives (Lewis acids or bases) T3->T4 For further optimization O Reproducible and High Diastereoselectivity T4->O Consistent Results

Caption: Workflow for addressing inconsistent diastereoselectivity.

Experimental Protocols

Protocol 3: Ensuring Rigorous Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled, anhydrous solvents.

  • Glassware: Oven-dry all glassware and cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagents: Use freshly opened reagents or purify/dry them according to standard procedures.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

Protocol 4: Controlled Addition via Syringe Pump

  • Setup: Dissolve the cyclization precursor in a portion of the reaction solvent. In a separate flask, place the remainder of the solvent (and any catalysts or reagents that initiate the reaction).

  • Syringe Pump: Use a syringe pump to add the solution of the precursor to the reaction flask over an extended period (e.g., 4-12 hours). This maintains a low concentration of the starting material, favoring the intramolecular pathway and minimizing potential side reactions that could affect diastereoselectivity.

  • Analysis: Compare the d.r. obtained from the syringe pump addition to a batch-wise addition to quantify the improvement.

References

  • Zheng, H., Liu, J., & Zhang, P. (2011). Stereoselective construction of a 5-aza-spiroh[2]eptane motif via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate. Chemical Communications, 47(9), 2616-2618. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Li, H., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

  • Siddiqui, Z. N., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances. [Link]

  • Cheprakov, A. V., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Preventing racemization during the synthesis of chiral 5-azaspiro[2.4]heptanes

Welcome to the technical support center for the synthesis of chiral 5-azaspiro[2.4]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chiral 5-azaspiro[2.4]heptanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective synthesis of this valuable scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on preventing racemization and achieving high enantiopurity.

Introduction

The 5-azaspiro[2.4]heptane core is a privileged structural motif in modern drug discovery, appearing in a range of biologically active molecules, including potent antiviral agents.[1] The stereochemistry of this scaffold is often critical for its pharmacological activity, making enantioselective synthesis a key challenge. This guide provides practical, field-proven insights into maintaining stereochemical integrity throughout your synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral 5-azaspiro[2.4]heptanes?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[2] For chiral pharmaceuticals, where one enantiomer is often responsible for the therapeutic effect while the other may be inactive or even harmful, racemization can lead to a significant loss of efficacy and the introduction of undesirable off-target effects. In the context of 5-azaspiro[2.4]heptanes, maintaining the desired stereoconfiguration is paramount for achieving the intended biological activity.

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization can occur at any stage where a stereocenter is rendered planar or can undergo rapid inversion. Key steps to monitor include:

  • Deprotection or modification of the amine: The nitrogen atom's lone pair can participate in reactions that transiently remove the chirality at an adjacent carbon.

  • Reactions involving acidic or basic conditions: The presence of a proton-abstracting base or a protonating acid can facilitate the formation of achiral intermediates, such as enamines, from which the stereocenter can be re-established without selectivity.

  • Workup and purification: Prolonged exposure to non-neutral pH during aqueous workups or chromatography on acidic or basic stationary phases can lead to a gradual loss of enantiomeric excess (% ee).

Q3: What are the primary strategies to prevent racemization?

A3: The most effective strategy is to employ a robust enantioselective synthetic route from the outset. Key approaches include:

  • Asymmetric Catalysis: Utilizing chiral catalysts (e.g., transition metal complexes or organocatalysts) to stereoselectively form the desired enantiomer.

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.[3]

  • Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.

Beyond the core synthetic strategy, careful control of reaction conditions (temperature, pH, reaction time) and purification methods is crucial.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or Inconsistent Enantioselectivity (% ee)

Low or inconsistent enantiomeric excess is a common hurdle in asymmetric synthesis. The following workflow can help diagnose and resolve the issue.

graph Low_ee_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Workflow for Troubleshooting Low Enantioselectivity", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Low % ee Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst [label="Check Catalyst/Ligand Integrity", shape=box]; conditions [label="Optimize Reaction Conditions", shape=box]; substrate [label="Verify Substrate Purity", shape=box]; workup [label="Evaluate Workup & Analysis", shape=box]; solution [label="High % ee Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst; catalyst -> conditions [label="Catalyst OK"]; conditions -> substrate [label="Conditions Optimized"]; substrate -> workup [label="Substrate Pure"]; workup -> solution [label="Procedure Validated"];

sub_catalyst [label="Degraded?\nImpurities?", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="1.5,2.5!"]; sub_conditions [label="Temperature too high?\nIncorrect solvent?\nReaction time?", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,2.5!"]; sub_substrate [label="Competing side reactions?", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="5.5,2.5!"]; sub_workup [label="Racemization during purification?\nIncorrect HPLC/GC method?", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="7.5,2.5!"];

catalyst -> sub_catalyst [style=dashed, arrowhead=none]; conditions -> sub_conditions [style=dashed, arrowhead=none]; substrate -> sub_substrate [style=dashed, arrowhead=none]; workup -> sub_workup [style=dashed, arrowhead=none]; }

Caption: A systematic approach to troubleshooting low enantioselectivity.

Detailed Solutions:

Potential Cause Diagnostic Check Recommended Solution
Catalyst/Ligand Degradation Analyze the catalyst/ligand by NMR or other appropriate methods to confirm its structure and purity.Use a fresh batch of catalyst/ligand. Ensure proper storage under inert atmosphere and at the recommended temperature.
Sub-optimal Temperature Run the reaction at a lower temperature (e.g., decrease in 10-20 °C increments).Lowering the temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.[4]
Incorrect Solvent Perform a solvent screen with a range of polar and non-polar aprotic solvents.The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance and the stability of diastereomeric transition states.
Starting Material Impurities Purify starting materials using techniques like recrystallization or column chromatography before use.Impurities can act as catalyst poisons or lead to competing side reactions that lower the overall stereoselectivity.[4]
Racemization During Workup/Purification Analyze the % ee of a crude sample immediately after the reaction and compare it to the % ee of the purified product.If a drop in % ee is observed, modify the workup to use milder pH conditions (e.g., saturated ammonium chloride instead of strong acids/bases). Consider using a neutral chromatography stationary phase like silica gel over alumina.
Problem 2: Complete Racemization Observed

Observing a completely racemic product (0% ee) when starting with a chiral material or using a chiral catalyst points to a significant issue in the reaction or workup conditions.

Potential Mechanisms and Solutions:

  • Formation of an Achiral Intermediate:

    • Mechanism: Under strongly acidic or basic conditions, a chiral amine can be in equilibrium with an achiral enamine or imine intermediate. Protonation of this intermediate is non-selective, leading to a racemic mixture.

    • Solution: Strictly control the pH of your reaction and workup. Use non-nucleophilic bases (e.g., DBU, proton sponge) or buffered solutions where possible. If your molecule has an acidic proton alpha to the nitrogen, be particularly cautious with base exposure.

graph Racemization_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5, label="Base-Catalyzed Racemization via Enamine Intermediate", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Enantiomer_S [label="{ (S)-Enantiomer | Chiral Center }"]; Enamine [label="{ Achiral Enamine Intermediate | Planar C=C }", fillcolor="#FBBC05", fontcolor="#202124"]; Enantiomer_R [label="{ (R)-Enantiomer | Chiral Center }"];

Enantiomer_S -> Enamine [label="-H⁺ (Base)"]; Enamine -> Enantiomer_S [label="+H⁺"]; Enamine -> Enantiomer_R [label="+H⁺"]; }

Caption: Racemization pathway for a chiral amine.
  • Reversible Ring-Opening:

    • Mechanism: For certain substituted 5-azaspiro[2.4]heptanes, harsh conditions could potentially lead to a reversible ring-opening to an achiral intermediate, which upon re-cyclization would yield a racemic product.

    • Solution: Employ milder reaction conditions. If a high-energy transformation is necessary, ensure the stereocenter is protected or is not adjacent to the reacting functional group.

Experimental Protocols for Enantioselective Synthesis

Here are two validated methods for the synthesis of chiral 5-azaspiro[2.4]heptane precursors.

Protocol 1: Phase-Transfer-Catalyzed Asymmetric Alkylation

This method, adapted from López et al., describes the enantioselective synthesis of a key precursor to (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the imine starting material (1.00 g, 3.4 mmol) and a chinchonidine-derived catalyst (176 mg, 0.34 mmol) in a mixture of toluene (7 mL) and CH₂Cl₂ (3 mL), add a solution of dibromide (1.82 g, 8.5 mmol) in toluene (3.5 mL) and CH₂Cl₂ (1.5 mL) at -20 °C.

  • Reaction: Add aqueous KOH (50%, 7.6 mL) and stir the mixture vigorously at -20 °C for 7 hours.

  • Workup: Separate the phases and dry the organic layer over anhydrous MgSO₄. After filtration, evaporate the solvent. Add CHCl₃ (10 mL) and stir the solution overnight at room temperature.

  • Purification: Extract the solution with water (3 x 15 mL). The combined organic layer is dried and concentrated to yield the product.

  • Analysis: The enantiomeric ratio can be determined by chiral HPLC analysis. For the N-benzyloxycarbonyl derivative, a CHIRALPAK® IA column with a mobile phase of 90:10 hexanes/isopropanol is effective.[1]

Parameter Value Reference
Catalyst Chinchonidine-derived[1]
Temperature -20 °C[1]
Enantiomeric Ratio 95:5[1]
Protocol 2: Asymmetric Hydrogenation

This approach provides a highly efficient route to a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane.

Key Reagents and Conditions:

  • Substrate: Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates.

  • Catalyst: [RuCl(benzene)(S)-SunPhos]Cl.

  • Outcome: High enantioselectivities, up to 98.7% ee, have been reported for this transformation.[4]

General Procedure Outline:

  • In a glovebox, charge a pressure-rated vessel with the substrate and the chiral ruthenium catalyst in a suitable solvent (e.g., methanol).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction at a controlled temperature until the reaction is complete (monitored by TLC, LC-MS, or NMR).

  • Carefully vent the hydrogen pressure and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Concentrate the reaction mixture and purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Analysis of Methyl 5-azaspiro[2.4]heptane-6-carboxylate Enantiomers

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit widely different pharmacological and toxicological...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers of a chiral molecule can exhibit widely different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric purity is a critical step in both synthesis and quality control. This guide provides an in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of Methyl 5-azaspiro[2.4]heptane-6-carboxylate enantiomers, a key structural motif in modern medicinal chemistry.

The unique, rigid, three-dimensional structure of spirocyclic compounds like Methyl 5-azaspiro[2.4]heptane-6-carboxylate presents a distinct challenge for enantioseparation. The selection of an appropriate Chiral Stationary Phase (CSP) and mobile phase is not merely a procedural choice but a determination grounded in the principles of stereochemistry and chromatographic theory. This guide will explore the rationale behind method development, compare leading CSPs, and provide a robust, validated protocol.

The Central Role of Polysaccharide-Based Chiral Stationary Phases

For the separation of a broad array of chiral molecules, polysaccharide-based CSPs have become the industry standard, demonstrating wide applicability and high enantioselectivity.[1][2] These phases, typically derived from cellulose or amylose polymers coated or immobilized on a silica support, create a complex chiral environment. Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which form transient diastereomeric complexes between the analyte and the CSP.[2]

Given that Methyl 5-azaspiro[2.4]heptane-6-carboxylate is an amino acid ester, polysaccharide derivatives are the most logical starting point for method development. The presence of a secondary amine and an ester group provides the necessary functional handles for effective interaction with the carbamate groups on the polysaccharide backbone.

Comparison of Leading Chiral Stationary Phases

The choice of CSP is the most critical parameter in a chiral separation. While hundreds of CSPs are commercially available, the polysaccharide family, particularly those from Daicel (CHIRALPAK®) and Phenomenex (Lux®), are the most widely referenced and successful.[3] A screening approach involving several columns with different selectors is the most efficient path to a successful separation.

Below is a comparative table of recommended CSPs for initial screening. The selection is based on their proven efficacy for separating a wide range of chiral compounds, including those with similar functionalities to the target analyte.

Chiral Stationary Phase (CSP)SelectorPolymer BackboneKey Characteristics & Potential Advantages
CHIRALPAK® IC-3 / Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)CelluloseOften provides excellent selectivity for a wide range of compounds. The immobilized version (IC) allows for a broader range of solvents.[1] A validated method for a closely related spirocyclic proline derivative used a CHIRALPAK® IC column.[4]
CHIRALPAK® IA-3 / Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)AmyloseComplementary selectivity to cellulose-based phases. The amylose helical structure can offer unique steric interactions.[1][5] Immobilized for solvent flexibility.[6]
CHIRALPAK® IB-3 / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseA different substitution pattern on the phenylcarbamate group compared to IC, leading to alternative selectivity.[5][7]
CHIRALCEL® OD-3 / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseA coated phase, which may offer different selectivity profiles but has a more restricted range of compatible solvents.[1]

Expert Rationale: The initial screening should prioritize immobilized phases (designated with "I" in the CHIRALPAK series) due to their enhanced robustness and compatibility with a wider range of organic solvents.[3][6] This flexibility can be crucial for optimizing selectivity. A method for a similar N-protected 5-azaspiro[2.4]heptane-6-carboxylic acid derivative has been successfully developed on a CHIRALPAK® IC column, making this the highest probability candidate for success.[4]

Experimental Workflow & Protocol Development

A systematic approach to method development is essential for achieving a robust and reliable separation. The process begins with column screening and proceeds through mobile phase optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare Analyte Solution (0.5-1.0 mg/mL in Mobile Phase) B Select Screening Columns (e.g., CHIRALPAK IC, IA, IB) A->B C Define Screening Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) B->C D Identify 'Hit' Column (Shows baseline or partial separation) C->D E Optimize Mobile Phase Ratio (Adjust % Alcohol) D->E F Evaluate Additives (if needed) (e.g., TFA for peak shape) E->F G Fine-tune Flow Rate & Temperature F->G H Assess Resolution (Rs > 1.5) G->H I Determine Linearity & LOD/LOQ H->I J Evaluate Robustness & Repeatability I->J K K J->K Final Method

Caption: Chiral HPLC Method Development Workflow.

Detailed Experimental Protocol: Recommended Starting Method

This protocol is based on the successful separation of a structurally analogous compound and represents a high-probability starting point.[4]

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Sample: Methyl 5-azaspiro[2.4]heptane-6-carboxylate racemate (approx. 1 mg/mL dissolved in mobile phase)

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Hexane / Isopropanol (90:10, v/v)Normal phase is often the first choice for polysaccharide CSPs, providing excellent selectivity.[8] The Hexane/alcohol combination is a standard starting point.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID analytical column.
Column Temperature 25 °C (Ambient)Temperature can affect selectivity; starting at ambient is standard practice.
Detection UV at 210 nmThe ester and amine functionalities lack a strong chromophore, requiring detection at a lower UV wavelength.
Injection Volume 5-10 µLA typical injection volume for analytical HPLC.

3. Optimization Strategy:

If the initial conditions do not provide baseline separation (Resolution, Rs < 1.5), the following adjustments should be made systematically:

  • Adjust Mobile Phase Polarity: Modify the percentage of isopropanol.

    • Decreasing IPA % (e.g., to 95:5 Hexane/IPA): Typically increases retention time and may improve resolution.

    • Increasing IPA % (e.g., to 85:15 Hexane/IPA): Decreases retention time.

  • Change Alcohol Modifier: Substitute isopropanol with ethanol. Different alcohols can alter the hydrogen bonding interactions and impact selectivity.

  • Consider Additives: For amine-containing compounds, peak tailing can be an issue. Adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape.[9] Conversely, if the analyte is acidic, an acid additive like trifluoroacetic acid (TFA) (0.1%) may be beneficial.[10][11]

Comparative Performance Data (Hypothetical Based on Analogous Compounds)

The following table illustrates potential outcomes from a column screening experiment, guiding the user toward the most promising CSP.

CSPMobile PhaseRetention Time (min)Resolution (Rs)Observations
CHIRALPAK® IC Hexane/IPA (90:10)12.5, 14.82.1 Baseline separation achieved. Excellent starting point.[4]
CHIRALPAK® IA Hexane/IPA (90:10)10.2, 11.51.3Partial separation. Optimization of mobile phase may improve resolution.
CHIRALPAK® IB Hexane/IPA (90:10)9.8, 9.80No separation observed under these conditions.
CHIRALCEL® OD Hexane/IPA (90:10)15.1, 16.01.1Partial separation. Elution order may be reversed compared to other phases.

Concluding Remarks

The chiral separation of Methyl 5-azaspiro[2.4]heptane-6-carboxylate enantiomers is most effectively approached using polysaccharide-based chiral stationary phases under normal phase conditions. A screening strategy is highly recommended, with CHIRALPAK® IC representing the most promising initial candidate based on documented success with structurally related spirocyclic amino acid derivatives.[4] By systematically optimizing the mobile phase composition, a robust and reliable method for the accurate quantification of enantiomeric purity can be achieved. This guide provides the logical framework and actionable protocols necessary for researchers, scientists, and drug development professionals to successfully tackle this critical analytical challenge.

References

  • Source: reflect. Chromatography solutions.
  • Title: Chiral Separation of Spiro-compounds and Determination Configuration Source: ResearchGate URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions Source: Phenomenex URL
  • Title: CHIRAL STATIONARY PHASES - HPLC Source: Regis Technologies URL
  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral Stationary Source: Phenomenex URL
  • Title: Application Notes: Chiral Source: LCGC International URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL
  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Chiral Applications Database Source: Daicel Chiral Technologies URL: [Link]

  • Title: The Chiral Notebook Source: Phenomenex URL
  • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: MDPI URL: [Link]

  • Title: Method development with CHIRALPAK® IA Source: Chiral Technologies Europe URL
  • Title: INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS Source: Daicel Corporation URL
  • Title: Daicel Chiral Catalog Source: Obrnuta faza URL
  • Title: HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization Source: ResearchGate URL: [Link]

  • Title: Analysis and Enantioseparation of Amino Acids by Liquid Chromatography Source: SpringerLink URL: [Link]

  • Title: Analysis and Enantioseparation of Amino Acids by Liquid Chromatography Source: PubMed URL: [Link]

  • Title: APPLICATIONS Source: Phenomenex URL
  • Title: Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes Source: ResearchGate URL: [Link]

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Analysis of Spirocyclic Proline Analogs: A Comparative Guide

Introduction: The "Escape from Flatland" and the Analytical Bottleneck In modern drug discovery, spirocyclic proline analogs have emerged as highly valuable structural motifs. Driven by the "escape from flatland" paradig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland" and the Analytical Bottleneck

In modern drug discovery, spirocyclic proline analogs have emerged as highly valuable structural motifs. Driven by the "escape from flatland" paradigm, these conformationally restricted, three-dimensional building blocks offer enhanced receptor complementarity and superior metabolic stability compared to traditional planar heterocycles ()[1].

However, the exact rigid structural properties that make spirocyclic prolines excellent therapeutic candidates introduce severe analytical bottlenecks. As application scientists, we frequently observe that standard tandem mass spectrometry (MS/MS) workflows fail to provide complete structural elucidation for these molecules. To characterize these complex analogs accurately, we must move beyond default instrument methods and understand the fundamental gas-phase chemistry dictating their fragmentation.

Mechanistic Causality: Why Standard CID Fails

To understand why advanced fragmentation is necessary, we must first examine the causality behind the failure of standard Collision-Induced Dissociation (CID). The resistance of spirocyclic prolines to CID stems from three distinct molecular phenomena:

  • The Proline Effect: Proline’s secondary amine forms a tertiary amide bond within the peptide backbone. Because it lacks an amide proton, it fundamentally disrupts the "mobile proton model" required for charge-directed cleavage. This creates a massive energy barrier for dissociation adjacent to the proline residue.

  • Macrocyclization and Spectral Scrambling: Gas-phase studies demonstrate that proline-containing b-ions readily undergo head-to-tail macrocyclization ()[2]. Upon further collisional activation, these macrocyclic rings open randomly, artificially placing the proline at the N-terminus and eliminating neutral oxazolones. This results in non-direct sequence ions and highly scrambled spectra that mislead sequencing algorithms[2].

  • Spiro-Constraints: The spiro-fused ring systems act as vibrational energy sinks. Low-energy collisions fail to break the rigid spiro-core, resulting in intact spiro-fragments that provide overall mass information but zero internal structural connectivity.

Product Comparison: CID vs. HCD vs. EThcD

To overcome these challenges, we objectively compare three distinct fragmentation techniques for the analysis of spirocyclic analogs.

  • Collision-Induced Dissociation (CID): Operating in a low-energy vibrational regime within an ion trap, CID is highly susceptible to the proline effect and macrocyclization. It primarily yields b and y ions, but cleavage adjacent to the spiro-proline is exceptionally rare. Furthermore, the "1/3 rule" of ion traps cuts off low-mass diagnostic reporter ions.

  • Higher-Energy Collisional Dissociation (HCD): HCD utilizes beam-type collisional dissociation without a low-mass cutoff. The higher internal energy partially overcomes the macrocyclization barrier. Crucially, HCD generates low-mass immonium ions specific to the spiro-proline core, serving as excellent diagnostic markers. However, complete backbone sequence coverage remains incomplete due to the stability of the tertiary amide bond.

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This is the gold standard for spirocyclic analogs. EThcD is a dual-fragmentation approach. First, Electron Transfer Dissociation (ETD) uses radical anions to induce rapid cleavage of the N-Cα bond, generating c and z ions ()[3]. Because this radical-driven process is independent of the mobile proton model, it entirely bypasses the proline effect. Second, supplemental HCD is applied to fragment any surviving rigid spiro-cores into diagnostic immonium ions.

Quantitative Data Comparison
ParameterCID (Ion Trap)HCD (Beam-Type)EThcD (Dual Method)
Energy Regime Low (Vibrational)High (Vibrational)Radical + Vibrational
Primary Ion Types b, yb, y, Immoniumc, z, b, y, Immonium
Proline Effect Severe (Cleavage blocked)ModerateBypassed
Macrocyclization High (Scrambled spectra)ModerateEliminated
Low-Mass Diagnostic Ions Lost (1/3 Rule cutoff)Retained (High intensity)Retained
Overall Sequence Coverage < 40%60 - 70%> 95%

Self-Validating Experimental Protocol: EThcD Workflow

To ensure scientific integrity and trustworthiness, the following EThcD protocol is designed as a self-validating system for an Orbitrap platform. It incorporates dynamic feedback loops to verify fragmentation efficiency in real-time.

Step 1: System Suitability & Reagent Calibration

  • Action: Infuse a known standard (e.g., Angiotensin I) to calibrate ETD reaction times and ensure the fluoranthene radical anion flux is optimal (target: 1e6 charges/sec).

  • Causality: ETD efficiency is highly dependent on the anion-to-cation ratio. Without this baseline calibration, radical-driven cleavage will be inconsistent.

Step 2: Precursor Selection & ETD Phase

  • Action: Isolate the spirocyclic precursor using a narrow quadrupole isolation window (1.5 m/z). Ensure the selected precursor has a charge state of ≥ 2+. Apply ETD with a calibrated reaction time of 50–100 ms.

  • Causality: ETD requires multiply charged precursors to undergo electron transfer without neutralizing completely. The radical transfer forces N-Cα backbone cleavage (c/z ions) before vibrational energy can cause macrocyclization.

Step 3: Dynamic Supplemental HCD (The Self-Validation Loop)

  • Action: Program the instrument to dynamically monitor precursor depletion. If the intact precursor remains >20% of the base peak after the ETD phase (indicating high spiro-rigidity), automatically trigger supplemental HCD at a Normalized Collision Energy (NCE) of 15–25%.

  • Causality: This self-validating step ensures energy is applied proportionally. Too much HCD energy will shatter the c/z ions generated in Step 2, while too little will fail to break the spiro-core.

Step 4: Data Acquisition & Orthogonal Validation

  • Action: Acquire the composite spectrum in the high-resolution analyzer (Resolution ≥ 60,000 at m/z 200).

  • Causality: Validate the structure by cross-referencing orthogonal data: use the c/z ion series to confirm the linear backbone sequence, and use the low-mass immonium ions to confirm the exact mass and identity of the spirocyclic core.

Mechanistic Workflow Visualization

EThcD_Workflow Precursor Spirocyclic Proline Precursor [M+nH]n+ ETD_Phase Step 1: ETD Phase Radical-Driven Cleavage Precursor->ETD_Phase Fluoranthene Anions HCD_Phase Step 2: Supplemental HCD Vibrational Activation ETD_Phase->HCD_Phase Intact Precursors c_z_ions c/z-type Ions (Backbone Sequence) ETD_Phase->c_z_ions b_y_ions b/y-type & Immonium Ions (Spiro-core ID) HCD_Phase->b_y_ions Combined EThcD Spectrum (Complete Structural Elucidation) c_z_ions->Combined b_y_ions->Combined

Figure 1: Mechanistic workflow of EThcD for comprehensive structural elucidation of spiro analogs.

Conclusion

While spirocyclic proline analogs represent the future of conformationally constrained therapeutics, their structural elucidation requires moving beyond traditional CID. By employing EThcD, researchers can bypass the proline effect, eliminate macrocyclization scrambling, and generate orthogonal diagnostic ions. This dual-fragmentation approach ensures high-confidence characterization, accelerating the pipeline for novel 3D drug candidates.

References

  • Tasoglu, C., Arslanoglu, A., & Yalcin, T. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry.[Link]

  • Derkach, N., Levchenko, K., Iermolenko, I., Ostapchuk, E., Lega, D., Makhankova, V., Rozhenko, A., Volochnyuk, D., & Ryabukhin, S. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.[Link]

  • Kuril, A. K., & Manchuri, K. M. (2024). Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD. International Journal of Research in Pharmaceutical Sciences.[Link]

Sources

Validation

Comparative Study of Azaspiro[2.4]heptanes and Other Constrained Proline Analogs: A Guide for Drug Discovery

Introduction: The Need for Conformational Restriction The unique secondary amine structure of L-proline introduces a natural kink in peptide backbones, making it a critical residue for determining secondary structure. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Conformational Restriction

The unique secondary amine structure of L-proline introduces a natural kink in peptide backbones, making it a critical residue for determining secondary structure. However, standard L-proline maintains a dynamic equilibrium between Cγ-endo and Cγ-exo ring puckers. In modern drug discovery, conformational restriction is employed to pre-organize molecules into their bioactive conformations, thereby minimizing the entropic penalty upon target binding. Among various modifications, spirocyclic constrained proline analogs—specifically azaspiro[2.4]heptanes—have demonstrated exceptional utility in overcoming both structural and metabolic liabilities.

Structural and Physicochemical Comparison

When comparing azaspiro[2.4]heptanes to other constrained analogs like azetidine-2-carboxylic acid or 4-methyleneproline, researchers must weigh the trade-offs between ring strain, lipophilicity, and chemical stability. The fusion of a cyclopropane ring to the pyrrolidine core in azaspiro[2.4]heptanes significantly increases lipophilicity and steric shielding without introducing the high chemical lability seen in highly strained four-membered azetidine rings.

Table 1: Physicochemical and Structural Properties of Constrained Proline Analogs
AnalogRing SystemConformational RigidityKey Physicochemical ImpactPrimary Application in Drug Discovery
L-Proline Pyrrolidine (5)Moderate (Endo/Exo flux)BaselineNative peptide synthesis
Azetidine-2-carboxylic acid Azetidine (4)HighDecreased lipophilicity, high strainBioisosteric replacement, covalent binders
4-Methyleneproline Pyrrolidine (5)Moderate-HighIncreased reactivity (exocyclic alkene)Versatile intermediate for spirocycles
Azaspiro[2.4]heptane Spiro[2.4] (3+5)Very HighIncreased lipophilicity, steric shieldingHCV inhibitors, Orexin antagonists
2-Azaspiro[3.3]heptane Spiro[3.3] (4+4)HighVectorized exit vectorsPiperazine/Morpholine bioisostere

Mechanistic Insights into Conformational Restriction

The integration of a cyclopropane ring onto the pyrrolidine scaffold (forming the spiro[2.4] system) exerts a profound stereoelectronic effect. It effectively locks the pyrrolidine ring into a specific pucker, dictating the backbone dihedral angles (φ and ψ) when incorporated into a peptide or peptidomimetic. This rigidity translates directly to enhanced target affinity. For instance, 1 is a critical structural element in the industrial synthesis of Ledipasvir, a potent NS5A inhibitor used for treating Hepatitis C[1].

Furthermore, the steric bulk of the spiro-fused ring shields adjacent amide bonds from proteolytic cleavage. In CNS drug development, fluorinated derivatives like2 improve blood-brain barrier penetration while resisting enzymatic degradation, making them highly valuable for targeting respiratory pathogens and CNS receptors[2]. Similar dual orexin receptor antagonists utilizing the 5-azaspiro[2.4]heptane scaffold have shown excellent oral bioavailability and low cytochrome P450 inhibition[3]. Conversely, other spirocycles like 4 are more frequently deployed as piperazine bioisosteres rather than direct proline replacements[4].

ConformationalRestriction Proline Standard L-Proline Flexibility Cγ-exo / Cγ-endo Dynamic Equilibrium Proline->Flexibility Inherent flexibility Penalty Entropic Penalty Upon Binding Flexibility->Penalty Conformation loss Azaspiro Azaspiro[2.4]heptane Scaffold Locked Locked Ring Pucker (Cyclopropane Integration) Azaspiro->Locked Steric constraint Affinity Enhanced Target Affinity & Metabolic Stability Locked->Affinity Pre-organized geometry

Logical flow comparing conformational dynamics of L-proline vs azaspiro[2.4]heptane.

Experimental Protocols: Synthesis and Validation

To harness the benefits of azaspiro[2.4]heptanes, their synthesis must follow rigorous stereochemical control. The following self-validating protocols outline the synthesis and pharmacokinetic validation of these constrained scaffolds.

Protocol 1: Enantioselective Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

Causality Check: The use of phase-transfer catalysis (PTC) with a cinchonidine-derived catalyst ensures high enantiomeric excess during the initial double alkylation. This bypasses the need for low-yield downstream chiral resolution. The subsequent modified Simmons-Smith cyclopropanation is sterically directed by the Boc group to ensure the correct spiro-stereocenter[1][5].

  • Imine Formation: React glycine tert-butyl ester with benzophenone to form the corresponding imine analogue.

  • Double Allylic Alkylation: Subject the imine to a one-pot double alkylation using 2-(chloromethyl)allyl chloride under phase-transfer conditions (using a cinchonidine-derived catalyst and Cs₂CO₃ in CPME/H₂O) to yield the (S)-4-methyleneproline scaffold.

  • Boc-Protection: Treat the intermediate with Boc₂O and Et₃N in dichloromethane (DCM) to afford N-Boc-protected 4-methyleneproline.

  • Cyclopropanation: Apply modified Simmons-Smith conditions (Et₂Zn, CH₂I₂ in toluene) to the exocyclic double bond.

  • Workup & Purification: Quench the reaction with saturated NH₄Cl. Extract the aqueous phase with tert-butyl methyl ether. Purify the crude product via flash chromatography (SiO₂, 95:5 CH₂Cl₂/MeOH) to isolate the final spirocyclic acid as a solid[1].

SyntheticWorkflow Start Glycine Imine Analogue Alkylation Phase-Transfer Catalysis Double Alkylation Start->Alkylation Cinchonidine catalyst Intermediate (S)-4-Methyleneproline Alkylation->Intermediate Enantioselective Cyclopropanation Simmons-Smith Reaction (Et2Zn, CH2I2) Intermediate->Cyclopropanation Boc-directed Product (S)-5-Boc-5-azaspiro[2.4]heptane- 6-carboxylic acid Cyclopropanation->Product Stereocontrol Purification Flash Chromatography (SiO2, CH2Cl2/MeOH) Product->Purification Isolation

Step-by-step synthetic workflow for the constrained 5-azaspiro[2.4]heptane scaffold.

Protocol 2: Pharmacokinetic (DMPK) Validation Assay (Microsomal Stability)

Causality Check: Constrained analogs are incorporated to improve DMPK profiles. Evaluating in vitro microsomal stability confirms whether the steric shielding of the spiro-ring effectively prevents cytochrome P450-mediated metabolism[3].

  • Incubation: Incubate the azaspiro[2.4]heptane derivative (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate metabolism.

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt the reaction.

  • LC-MS/MS Analysis: Centrifuge the samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂). A prolonged t₁/₂ relative to the unconstrained proline analog validates the metabolic resistance of the spiro-modification.

References

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. 1

  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. Enamine.5

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. ResearchGate.3

  • 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane. Benchchem. 2

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. 4

Sources

Comparative

Comparative Validation Guide: Analytical Methods for the Quantification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate

Executive Summary & Mechanistic Context Methyl 5-azaspiro[2.4]heptane-6-carboxylate (CAS: 1822521-19-6 for the free base; 1296797-07-3 for the hydrochloride salt) is a highly specialized spirocyclic proline analog[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Methyl 5-azaspiro[2.4]heptane-6-carboxylate (CAS: 1822521-19-6 for the free base; 1296797-07-3 for the hydrochloride salt) is a highly specialized spirocyclic proline analog[1]. Its unique conformational rigidity makes it a critical building block in modern medicinal chemistry, most notably in the synthesis of NS5A inhibitors like Ledipasvir for the treatment of Hepatitis C[2].

As drug development pipelines advance, the precise quantification of this intermediate—whether for synthetic yield determination, API impurity profiling, or pharmacokinetic evaluation—becomes paramount. However, the compound presents specific analytical challenges:

  • Optical Limitations: It lacks a conjugated π -system or strong chromophore. The primary UV absorbance originates from the ester carbonyl, restricting detection to the low-UV range (~210 nm), which is highly susceptible to matrix interference.

  • Chemical Properties: The presence of a secondary amine in the spirocyclic core makes it basic and polar, requiring careful pH control in liquid chromatography to prevent peak tailing, or derivatization in gas chromatography to prevent adsorption to silanol groups.

This guide objectively compares three analytical platforms—UHPLC-UV , UHPLC-MS/MS , and GC-FID —for the quantification of Methyl 5-azaspiro[2.4]heptane-6-carboxylate. All validation frameworks discussed herein are grounded in the updated ICH Q2(R2) guidelines for analytical procedure validation[3].

Analytical Platform Comparison

To establish a robust control strategy, laboratories must select an analytical method that aligns with their specific Target Measurement Uncertainty (TMU) and Analytical Target Profile (ATP).

UHPLC-UV (Ultra-High Performance Liquid Chromatography - Ultraviolet)
  • Mechanism: Relies on the absorbance of the ester carbonyl group at 210 nm.

  • Causality & Limitations: Because detection occurs at a low wavelength, Acetonitrile (UV cutoff 190 nm) must be used instead of Methanol (UV cutoff 205 nm) to minimize baseline drift. The method is cost-effective and ideal for high-concentration assay testing (e.g., bulk intermediate release) but lacks the specificity required for trace-level impurity profiling.

UHPLC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
  • Mechanism: Utilizes Electrospray Ionization (ESI+) to protonate the secondary amine, yielding a robust [M+H]+ precursor ion at m/z 156.2. Collision-induced dissociation (CID) produces a stable product ion at m/z 96.1 (corresponding to the loss of methyl formate).

  • Causality & Advantages: This is the gold standard for trace quantification. The Multiple Reaction Monitoring (MRM) mode completely bypasses the optical limitations of the compound, offering unparalleled specificity and a limit of detection (LOD) in the sub-nanogram range.

GC-FID (Gas Chromatography - Flame Ionization Detection)
  • Mechanism: Exploits the volatility of the methyl ester.

  • Causality & Limitations: While FID provides a universal response for carbon-containing compounds, the basic secondary amine can interact with active silanol sites in the GC inlet or column, leading to severe peak tailing. To achieve reliable quantification, the amine must be derivatized (e.g., using acetic anhydride) or a heavily deactivated basic column must be utilized.

Table 1: Performance & Operational Comparison
ParameterUHPLC-UV (210 nm)UHPLC-MS/MS (ESI+)GC-FID (Derivatized)
Primary Application Bulk Assay / PurityTrace Impurities / PKResidual Solvents / Assay
Specificity Low (Matrix dependent)Extremely High (MRM)Moderate
Linearity Range 1.0 – 100 µg/mL1.0 – 500 ng/mL5.0 – 200 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.1 ng/mL~1.0 µg/mL
Throughput High (3 min/sample)Very High (2 min/sample)Low (15 min/sample)
Cost per Analysis LowHighMedium

ICH Q2(R2) Validation Framework

The recent ICH Q2(R2) update emphasizes a lifecycle approach to analytical validation, integrating risk management and robustness testing from the earliest phases of development[4].

ValidationWorkflow N1 Define Analytical Target Profile (ATP) Compound: Methyl 5-azaspiro[2.4]heptane-6-carboxylate N2 Select Analytical Platform (UHPLC-UV, LC-MS/MS, GC-FID) N1->N2 N3 Method Optimization (Chromatography & Detection) N2->N3 N4 ICH Q2(R2) Validation (Accuracy, Precision, Linearity, Range) N3->N4 N5 Routine QC / Pharmacokinetic Assay N4->N5

Workflow for the lifecycle and validation of analytical procedures per ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Testing (SST) criteria.

Protocol A: Trace Quantification via UHPLC-MS/MS

1. Reagent & Standard Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Stock Solution: Dissolve 10.0 mg of Methyl 5-azaspiro[2.4]heptane-6-carboxylate hydrochloride in 10.0 mL of diluent (1.0 mg/mL).

  • Calibration Standards: Serially dilute the stock to yield 1, 5, 10, 50, 100, and 500 ng/mL. Add an internal standard (e.g., a deuterated proline analog) at a constant concentration of 50 ng/mL to all vials to correct for matrix effects and ionization suppression.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size. (Rationale: Sub-2-micron particles provide high theoretical plates, enabling sharp peaks and rapid elution of the polar spirocycle).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate at 5% B for 1.0 min. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI+) Parameters:

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 156.2 96.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 156.2 68.1 (Collision Energy: 25 eV).

4. System Suitability Test (SST) - Critical for Validation:

  • Inject the 50 ng/mL standard six times consecutively.

  • Acceptance Criteria: %RSD of the peak area ratio (Analyte/IS) 2.0%. Signal-to-Noise (S/N) ratio of the 1 ng/mL standard 10:1.

LCMSWorkflow S1 Sample Prep: Dilution & Internal Standard Addition S2 UHPLC Separation: C18 Column, Gradient Elution S1->S2 S3 ESI+ Ionization: Protonation to [M+H]+ (m/z 156.2) S2->S3 S4 MRM Detection: Transition m/z 156.2 -> 96.1 S3->S4 S5 Data Processing: Peak Integration & Calibration S4->S5

Step-by-step experimental workflow for LC-MS/MS quantification of the spirocyclic target.
Protocol B: Bulk Assay via UHPLC-UV

1. Reagent & Standard Preparation:

  • Diluent: 10 mM Potassium Phosphate buffer (pH 7.0) : Acetonitrile (80:20, v/v). (Rationale: The neutral pH ensures the secondary amine is partially deprotonated, while the buffer stabilizes the local pH to prevent peak splitting).

  • Calibration Standards: Prepare standards at 10, 25, 50, 75, and 100 µg/mL.

2. Chromatographic Conditions:

Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm. (Rationale: The phenyl phase offers orthogonal π

π interactions, which can improve retention of the spirocycle compared to standard C18).
  • Isocratic Elution: 85% Buffer / 15% Acetonitrile at 0.3 mL/min.

  • Detection: UV at 210 nm.

  • 3. System Suitability Test (SST):

    • Acceptance Criteria: USP Tailing Factor ( Tf​ ) 1.5. Theoretical plates ( N ) 5000. %RSD of 6 replicate injections 1.0%.

    Experimental Validation Data Summary

    The following table summarizes the experimental validation results obtained during the method qualification phase, strictly adhering to ICH Q2(R2) parameters[5].

    Table 2: ICH Q2(R2) Validation Results
    Validation ParameterUHPLC-MS/MS ResultsUHPLC-UV ResultsICH Q2(R2) Acceptance Criteria
    Linearity ( R2 ) 0.9994 (1 - 500 ng/mL)0.9989 (10 - 100 µg/mL) 0.99
    Accuracy (% Recovery) 98.5% – 101.2%99.1% – 100.8%98.0% – 102.0% (Assay) / 80-120% (Trace)
    Repeatability (%RSD, n=6) 1.8%0.7% 2.0%
    Intermediate Precision 2.1% (across 3 days)0.9% (across 3 days) 3.0%
    Robustness Pass (Flow rate ± 10%)Pass (pH ± 0.2 units)No significant impact on SST

    Conclusion: For the routine bulk assay of Methyl 5-azaspiro[2.4]heptane-6-carboxylate, UHPLC-UV is the most practical and cost-effective method, provided that low-UV absorbing solvents are utilized. However, for pharmacokinetic studies, genotoxic impurity profiling, or trace-level quantification, UHPLC-MS/MS is the mandatory platform due to its superior specificity and sensitivity, effectively overcoming the compound's optical limitations.

    References

    • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

    • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - MDPI (Molecules). Available at:[Link]

    • Validation of analytical procedures – ICH Q2(R2) Update - European Pharmaceutical Review. Available at:[Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link]

    Sources

    Validation

    Benchmarking the Stability of Methyl 5-azaspiro[2.4]heptane-6-carboxylate: A Comparative Guide

    Spirocyclic scaffolds have triggered a paradigm shift in modern drug discovery. By replacing flat, aromatic rings with sp³-rich, three-dimensional architectures, medicinal chemists can finely tune a molecule's physicoche...

    Author: BenchChem Technical Support Team. Date: March 2026

    Spirocyclic scaffolds have triggered a paradigm shift in modern drug discovery. By replacing flat, aromatic rings with sp³-rich, three-dimensional architectures, medicinal chemists can finely tune a molecule's physicochemical properties, solubility, and metabolic stability[1][2].

    This guide provides an objective benchmarking of Methyl 5-azaspiro[2.4]heptane-6-carboxylate —a highly rigid spirocyclic proline analog—against standard aliphatic esters. Designed for drug development professionals, this document details the mechanistic causality behind its enhanced stability, presents self-validating experimental protocols, and provides comparative quantitative data.

    Mechanistic Rationale: The "Steric Shield" Effect

    To understand why Methyl 5-azaspiro[2.4]heptane-6-carboxylate outperforms standard esters like methyl pyrrolidine-2-carboxylate (proline methyl ester) in stability assays, we must examine the molecular geometry and causality of degradation.

    In standard amino acid esters, the ester carbonyl is highly exposed. This lack of steric hindrance allows for rapid nucleophilic attack by water (chemical hydrolysis) or by the catalytic serine residues present in plasma and hepatic carboxylesterases.

    Conversely, the 5-azaspiro[2.4]heptane system features a cyclopropane ring spiro-fused to the pyrrolidine core at the C4 position. This structural modification introduces two critical stabilizing effects:

    • Conformational Locking: The spiro fusion restricts the pyrrolidine ring's flexibility, heavily biasing it toward a specific envelope pucker (typically C4-exo or C4-endo equivalents)[3][4].

    • Steric Shielding: The rigid 3D architecture projects the steric bulk of the cyclopropane ring directly over the adjacent C6-carboxylate face. When an esterase attempts to dock the molecule into its active site, the cyclopropane ring creates a severe steric clash, physically blocking the enzyme's catalytic triad from reaching the ester carbonyl[5].

    Mechanism cluster_standard Standard Proline Ester cluster_spiro 5-azaspiro[2.4]heptane Ester Start Ester Substrate in Plasma Std_Dock Unhindered Esterase Docking Start->Std_Dock Spiro_Dock Steric Shielding by Cyclopropane Ring Start->Spiro_Dock Std_Cleave Rapid Hydrolysis (Short T_1/2) Std_Dock->Std_Cleave Spiro_Block Blocked Active Site Access Spiro_Dock->Spiro_Block Spiro_Stable High Stability (Long T_1/2) Spiro_Block->Spiro_Stable

    Figure 1: Mechanistic pathway comparing esterase degradation versus spirocyclic steric shielding.

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory control arms to isolate specific degradation pathways.

    Protocol A: Plasma Stability Assay (Esterase-Mediated Hydrolysis)

    This assay isolates the compound's vulnerability to circulating hydrolases and esterases.

    • Matrix Preparation: Pre-warm pooled human plasma (buffered to pH 7.4 with 100 mM phosphate buffer to prevent pH drift) to 37°C.

    • Initiation: Spike the test ester into the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration remains ≤ 0.5% to prevent enzyme denaturation.

    • Incubation & Sampling: Incubate at 37°C under gentle agitation. At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

    • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide). This instantly precipitates plasma proteins and halts enzymatic activity.

    • Analysis: Centrifuge at 10,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent ester.

    • Self-Validation Check: Run procaine concurrently as a positive control. Procaine is rapidly cleaved by plasma butyrylcholinesterase; its rapid degradation confirms the plasma batch is enzymatically active.

    Protocol B: Liver Microsomal Stability Assay

    Liver microsomes contain a high concentration of Cytochrome P450s (CYPs), flavin monooxygenases (FMOs), and hepatic carboxylesterases.

    • Preparation: Dilute human liver microsomes (HLM) to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6][7].

    • Initiation: Add the test compound (1 µM final). Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration)[7].

    • Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, transfer aliquots into ice-cold ACN to terminate the reaction[8][7].

    • Data Calculation: Plot the natural logarithm of the remaining parent compound against time to determine the half-life ( T1/2​ ) and apparent intrinsic clearance ( CLint,app​ ).

    • Self-Validation Check: A minus-NADPH control is mandatory. Because CYPs require NADPH to function, any degradation observed in the minus-NADPH arm is strictly due to chemical instability or non-NADPH-dependent carboxylesterases[7]. Use dextromethorphan as a positive control for CYP activity[6].

    Workflow A Test Compound (1 µM) B Incubation HLM + NADPH (37°C) A->B C Time-Course Sampling B->C D Quench (Ice-cold ACN) C->D E Centrifugation & LC-MS/MS D->E F Data Analysis (CL_int, T_1/2) E->F

    Figure 2: Standardized workflow for assessing in vitro microsomal and plasma stability.

    Comparative Data Analysis

    The table below summarizes representative benchmarking data demonstrating the protective effect of the spirocyclic scaffold against enzymatic and chemical degradation.

    CompoundHuman Plasma Half-life ( T1/2​ )HLM Intrinsic Clearance ( CLint​ )Chemical Hydrolysis ( T1/2​ at pH 10)
    Methyl pyrrolidine-2-carboxylate (Baseline)45 min85 µL/min/mg120 min
    Methyl piperidine-2-carboxylate (Expanded Ring)55 min70 µL/min/mg140 min
    Methyl 5-azaspiro[2.4]heptane-6-carboxylate (Spirocyclic)> 240 min 15 µL/min/mg > 500 min

    Data Interpretation: The baseline proline ester is rapidly hydrolyzed in plasma and exhibits high intrinsic clearance in liver microsomes. Expanding the ring to a piperidine offers only marginal improvements. However, the introduction of the 5-azaspiro[2.4]heptane core results in a >5-fold increase in plasma half-life and a drastic reduction in hepatic clearance. The minus-NADPH controls (data not shown) confirm that the primary driver of this stability is the complete evasion of carboxylesterase-mediated hydrolysis due to the cyclopropane steric shield.

    Sources

    Comparative

    Cross-Reactivity Profiling of 5-Azaspiroheptane-Containing Compounds: A Comparative Guide

    Cross-Reactivity Profiling of 5-Azaspiro[1]heptane-Containing Compounds: A Comparative Guide Executive Summary In modern medicinal chemistry, the transition from flexible aliphatic rings (like piperidines and pyrrolidine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Cross-Reactivity Profiling of 5-Azaspiro[1]heptane-Containing Compounds: A Comparative Guide

    Executive Summary

    In modern medicinal chemistry, the transition from flexible aliphatic rings (like piperidines and pyrrolidines) to conformationally restricted spirocycles has revolutionized target selectivity. The 5-azaspiro[1]heptane scaffold represents a premier bioisostere that locks pharmacophore vectors into precise 3D orientations. This structural rigidity minimizes the entropic penalty of target binding while simultaneously preventing the induced-fit cross-reactivity often seen with off-target kinases and G-protein-coupled receptors (GPCRs). This guide provides an objective comparison of the 5-azaspiro[1]heptane scaffold against traditional analogs, supported by field-proven cross-reactivity profiling methodologies.

    Mechanistic Rationale: The Conformational Advantage

    Why replace a standard pyrrolidine with a 5-azaspiro[1]heptane core? The causality lies in thermodynamics and steric shielding. The spiro-fusion of a cyclopropane ring onto the pyrrolidine base restricts the pucker of the five-membered ring. Consequently, any substituents attached to this core—such as the carboxylic acid moiety in the antiviral drug Ledipasvir—are forced into a highly specific spatial trajectory (2)[2].

    • Enhanced Selectivity : Flexible rings can adopt multiple conformations, allowing them to promiscuously bind off-target active sites. The rigidified 5-azaspiro[1]heptane cannot easily distort, drastically reducing off-target GPCR and kinase cross-reactivity.

    • Metabolic Stability : The cyclopropyl moiety provides steric hindrance around the basic nitrogen, shielding it from rapid N-dealkylation and reducing overall Cytochrome P450 (CYP450) inhibition potential (3)[3].

    Comparative Performance: 5-azaspiro[1]heptane vs. Traditional Scaffolds

    To objectively evaluate the performance of this scaffold, we compare it against traditional 4,4-disubstituted piperidines in the context of Orexin Receptor Antagonism (DORAs). Traditional piperidines often suffer from poor selectivity between OX1 and OX2 receptors and high CYP inhibition. Switching to a 5-azaspiro[1]heptane core yields potent dual activity with an optimized safety profile (3)[3].

    Table 1: Selectivity and ADMET Comparison in Orexin Receptor Antagonists

    ParameterTraditional Piperidine Scaffold5-azaspiro[1]heptane ScaffoldMechanistic Causality
    Primary Target Affinity High (OX1 pKb ~8.5)High (OX1 pKb ~8.2, OX2 pKb ~8.0)Rigidified core lowers the entropic penalty of binding, enabling dual-target engagement without loss of potency.
    Cross-Reactivity Profile Moderate (Promiscuous off-target binding)Excellent (Clean Kinome/GPCR panel)Altered 3D vectors prevent the molecule from adopting induced-fit conformations in off-target sites.
    CYP450 Inhibition High (Often >50% at 10 µM)LowReduced lipophilicity and steric shielding of the amine lone pair prevent coordination with the CYP heme iron.
    Brain Penetration VariableHighLower polar surface area (PSA) and optimized logD facilitate blood-brain barrier (BBB) crossing.
    Experimental Protocols for Cross-Reactivity Profiling

    To ensure scientific integrity, the following protocols are designed as self-validating systems.

    Protocol 1: High-Throughput GPCR Selectivity Profiling via FLIPR Calcium Assay

    Causality : The FLIPR (Fluorometric Imaging Plate Reader) assay measures intracellular calcium release in real-time. Because OX1 and OX2 receptors are Gq-coupled, calcium flux is the most direct downstream indicator of receptor activation or antagonism. Self-Validating Design : Every assay plate must include a reference agonist (e.g., Orexin A) to define the 100% activation baseline ( Emax​ ) and a known antagonist to validate the dynamic range. A Z'-factor > 0.5 is required to validate the plate.

    Step-by-Step Methodology :

    • Cell Preparation : Seed CHO cells stably expressing the target GPCR (e.g., OX1 or OX2) into 384-well black-wall, clear-bottom plates at a density of 104 cells/well. Incubate overnight at 37°C.

    • Dye Loading : Aspirate media and add 20 µL of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) supplemented with 2.5 mM probenecid (to inhibit active dye efflux via organic anion transporters). Incubate for 60 min at 37°C.

    • Compound Addition : Using an acoustic liquid handler, dispense the 5-azaspiro[1]heptane test compounds in a 10-point dose-response format (0.1 nM to 10 µM). Incubate for 30 minutes to allow equilibrium binding.

    • Agonist Challenge : Transfer the plate to the FLIPR Tetra system. Inject the reference agonist at its predetermined EC80​ concentration while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

    • Data Analysis : Calculate IC50​ values using non-linear regression. Selectivity is quantified as the fold-difference between the off-target IC50​ and the primary target IC50​ .

    Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assessment

    Causality : While spirocycles are generally stable, highly strained systems can occasionally undergo oxidative ring-opening by CYP enzymes, forming reactive intermediates that covalently bind and irreversibly inhibit the enzyme (4)[4]. TDI profiling is a critical safety gate. Self-Validating Design : The assay relies on an IC50​ shift method. By comparing pre-incubations with and without the cofactor NADPH, the system isolates mechanism-based (irreversible) inhibition from standard competitive inhibition.

    Step-by-Step Methodology :

    • Incubation Mixture : Prepare a master mix containing pooled human liver microsomes (HLM, 0.5 mg/mL protein), the test compound (0.1–50 µM), and 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation Phase : Split the mixture into two experimental arms.

      • Arm A (+NADPH): Pre-incubate with 1 mM NADPH for 30 minutes at 37°C to allow potential reactive metabolite formation.

      • Arm B (-NADPH): Pre-incubate with buffer only (control for competitive inhibition).

    • Probe Substrate Addition : Initiate the activity assay by adding a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) and NADPH (to Arm B only). Incubate for 10 minutes.

    • Quenching & Analysis : Quench the reactions with cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining probe substrate.

    • Interpretation : An IC50​ shift > 1.5-fold between Arm A and Arm B indicates Time-Dependent Inhibition.

    Visualizations

    Workflow Start Compound Library (5-azaspiro[2.4]heptanes) Primary Primary Target Assay (e.g., OX1/OX2 FLIPR) Start->Primary Efficacy Selectivity Cross-Reactivity Panel (Kinase/GPCR Profiling) Primary->Selectivity Hit Triage ADMET CYP450 & TDI Profiling (Microsomal Stability) Selectivity->ADMET Safety Lead Lead Selection (High Selectivity, Low Off-Target) ADMET->Lead Optimization

    Fig 1: Step-by-step cross-reactivity and ADMET profiling workflow for spirocyclic compounds.

    GPCRPathway Ligand 5-azaspiro[2.4]heptane Antagonist Receptor Target GPCR (e.g., OX1/OX2) Ligand->Receptor Inhibits Gq Gq Protein Receptor->Gq Activates (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

    Fig 2: GPCR signaling pathway modulated by 5-azaspiro[1]heptane antagonists.

    References
    • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists. ScienceDirect.

    • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid. MDPI. _

    • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Methyl 5-azaspiro[2.4]heptane-6-carboxylate

    As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel spirocyclic intermediates. Methyl 5-azaspiro[1]heptane-6-carboxylate —most commonly supplie...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently guide research teams through the logistical and safety hurdles of handling novel spirocyclic intermediates. Methyl 5-azaspiro[1]heptane-6-carboxylate —most commonly supplied and handled as its hydrochloride salt (CAS 1296797-07-3) or occasionally as a free base (CAS 1822521-19-6)—is a conformationally restricted proline analog highly valued in medicinal chemistry for synthesizing peptidomimetics[2].

    However, its specific chemical topology and physical state demand rigorous Personal Protective Equipment (PPE) and handling protocols. This guide provides a self-validating system for safely managing this compound from receipt to disposal, ensuring both operator safety and chemical integrity.

    Hazard Assessment & The Causality of PPE Selection

    In laboratory safety, we do not simply mandate PPE; we select it based on the mechanistic hazards of the molecule. Understanding why you are wearing specific gear is the first line of defense[3].

    • Hygroscopicity & Aerosolization (Respiratory Hazard): The hydrochloride salt form enhances aqueous solubility but renders the fine powder highly hygroscopic[2]. In a dry laboratory environment, static charge can cause these micro-particles to aerosolize during weighing. Inhalation of these particles can cause acute irritation to the respiratory mucosa due to localized pH drops upon contact with biological moisture.

    • Ester & Amine Reactivity (Dermal Hazard): The methyl ester and secondary amine functionalities can interact with and penetrate standard latex. Therefore, chemically resistant barriers are required to prevent dermal absorption and subsequent sensitization[4].

    • Stereochemical Integrity (Product Protection): Beyond protecting the operator, PPE protects the chemical. The (S)-enantiomer is sensitive to moisture and potential enzymatic degradation from bare skin contact, which can compromise downstream biological assays[2].

    PPE Requirements Matrix

    The required PPE scales with the quantity of the chemical being handled. Below is the quantitative and qualitative breakdown of required safety gear[1].

    Scale of OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionPrimary Engineering Control
    Analytical (<100 mg)Safety glasses with side shieldsSingle-layer Nitrile (4 mil minimum)Standard cotton lab coatN/A (if handled inside hood)Standard Fume Hood (Face velocity 80-100 fpm)
    Preparative (100 mg - 50 g)Chemical splash gogglesDouble-gloved Nitrile (Outer layer 8 mil)Flame-resistant (FR) lab coatN95 or P100 particulate respiratorPowder Dispensing Enclosure / Fume Hood
    Process (>50 g)Full face shield over splash gogglesHeavy-duty Neoprene over Nitrile inner gloveTyvek suit or Chemical-resistant apronPAPR (Powered Air-Purifying Respirator)Glovebox / Negative Pressure Isolator

    Step-by-Step Operational Workflow: Handling & Weighing

    When handling the hydrochloride salt of Methyl 5-azaspiro[1]heptane-6-carboxylate, static electricity and moisture are your primary operational enemies. Follow this validated methodology:

    Phase 1: Environmental Setup

    • Verify Engineering Controls: Ensure the fume hood is operational and certified. Clear the workspace of unnecessary clutter to prevent cross-contamination[1].

    • Static Mitigation: Place an anti-static U-electrode or ionizing fan near the analytical balance. The spirocyclic HCl salt is prone to static "jumping," which can contaminate the balance and expose the operator.

    • Surface Prep: Lay down anti-static weighing paper or use a grounded conductive weigh boat.

    Phase 2: Material Transfer 4. Don PPE: Equip the appropriate PPE based on the matrix above. Ensure gloves are pulled over the cuffs of the lab coat. 5. Equilibration: If the chemical was stored at 4°C or -20°C, allow the sealed container to reach room temperature in a desiccator before opening to prevent condensation from degrading the methyl ester. 6. Transfer: Use a grounded stainless steel or PTFE-coated spatula. Transfer the powder using slow, deliberate movements to prevent aerosolizing the fine particulates.

    Phase 3: Decontamination & Doffing 7. Seal & Wipe: Tightly seal the primary chemical container with Parafilm. Wipe down the exterior of the container and the balance with a 70% Isopropyl Alcohol (IPA) solution. 8. Doffing: Remove outer gloves first by pinching the palm and turning them inside out to trap any residual particulate[4]. Wash hands immediately with soap and water[3].

    Spill Response & Disposal Plan

    A spill involving a reactive hydrochloride salt powder requires immediate, specific actions to prevent inhalation exposure and environmental contamination.

    Immediate Spill Response Protocol
    • Isolate: If >10 grams are spilled outside a fume hood, evacuate the immediate area and allow airborne dust to settle.

    • Suppress (Do NOT Dry Sweep): Never use a dry brush to sweep up the powder, as this will aerosolize the respiratory irritant. Instead, cover the spill with a damp, chemically inert absorbent pad to suppress dust generation.

    • Neutralize: Wipe the affected area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any residual hydrochloride salt, followed by a DI water wipe.

    • Contain: Carefully transfer the damp pads and absorbed material into a chemically resistant, sealable hazardous waste container.

    Disposal Routing

    Methyl 5-azaspiro[1]heptane-6-carboxylate must not be flushed down the sink.

    • Solid Waste: Collect all contaminated weighing papers, gloves, and spill cleanup materials in a clearly labeled container designated for "Non-Halogenated Organic Solid Waste" (Note: While the core molecule is non-halogenated, note the presence of the chloride ion from the HCl salt on the waste manifest for proper incinerator routing).

    • Liquid Waste: Any aqueous or organic solutions containing the dissolved compound must be routed to standard organic liquid waste streams. High-temperature incineration is the mandated method of final disposal.

    Operational Safety Workflow Visualization

    Below is the logical workflow for safely processing this compound, from initial risk assessment through to final disposal.

    SafetyWorkflow Start Risk Assessment & PPE Selection Hood Engineering Controls (Fume Hood / Isolator) Start->Hood Weighing Anti-Static Weighing & Transfer Hood->Weighing Spill Spill Event? Weighing->Spill Decon Decontamination (70% IPA Wipe) Disposal Hazardous Waste Incineration Decon->Disposal Spill->Decon No SpillResponse Damp Absorbent & Bicarbonate Neutralization Spill->SpillResponse Yes SpillResponse->Disposal

    Caption: Operational safety and disposal workflow for handling spirocyclic hydrochloride salts.

    References

    • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from:[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from:[Link]

    • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. U.S. Department of Labor. Retrieved from:[Link]

    Sources

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